(1H-Indazol-6-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
1H-indazol-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;;/h1-3,5H,4,9H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTDZVFKAYVVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626949 | |
| Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267413-23-0 | |
| Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-indazol-6-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Structural Elucidation & Physicochemical Profiling of (1H-Indazol-6-yl)methanamine Dihydrochloride
Executive Summary
(1H-Indazol-6-yl)methanamine dihydrochloride (CAS: 267413-23-0) represents a critical pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape. As a bicyclic heteroaromatic scaffold bearing a primary amine handle, it serves as a versatile "linker-fragment" capable of engaging solvent-exposed regions of ATP-binding pockets while maintaining high ligand efficiency.
This technical guide provides a rigorous analysis of the compound’s structural architecture, synthetic derivation, and analytical footprint. It is designed to equip drug development professionals with the mechanistic insights required to utilize this building block effectively in Fragment-Based Drug Discovery (FBDD) and lead optimization.
Chemical Identity & Structural Architecture[1]
Nomenclature and Identification
-
IUPAC Name: (1H-Indazol-6-yl)methanamine dihydrochloride
-
Synonyms: 6-(Aminomethyl)-1H-indazole dihydrochloride; 1H-Indazole-6-methanamine, 2HCl
-
CAS Number: 267413-23-0 (Salt); 1086392-14-4 (Free Base)
-
Molecular Formula:
-
Molecular Weight: 220.10 g/mol (Salt); 147.18 g/mol (Free Base)
Structural Topology & Tautomerism
The core structure consists of a benzene ring fused to a pyrazole ring (indazole). A critical feature of 1H-indazoles is their annular tautomerism.
-
Tautomeric Equilibrium: In solution, the 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 2–4 kcal/mol due to the preservation of benzenoid aromaticity in the 6-membered ring.
-
Salt Stoichiometry (2HCl): The "dihydrochloride" designation indicates a stoichiometric ratio of 2:1 (Acid:Base).
-
Site 1 (Aliphatic Amine): The primary methanamine nitrogen (
) is the most basic site ( ), protonating first to form . -
Site 2 (Indazole Nitrogen): The N2 nitrogen of the indazole ring is weakly basic (
). Formation of the dihydrochloride requires highly acidic conditions (excess HCl), protonating N2 to form the indazolium cation.
-
Note: In physiological buffer (
), the compound exists primarily as the monocation (protonated aliphatic amine).
-
Figure 1: Tautomeric equilibrium and protonation hierarchy of the indazole scaffold.
Synthetic Pathways & Process Chemistry[2][3]
The synthesis of (1H-Indazol-6-yl)methanamine typically proceeds via reduction of oxidized precursors. The choice of pathway dictates the impurity profile—a critical consideration for GMP manufacturing.
Primary Route: Nitrile Reduction
The most robust industrial route involves the catalytic hydrogenation of 1H-indazole-6-carbonitrile. This method avoids hazardous hydride reagents and simplifies purification.
-
Precursor: 1H-Indazole-6-carbonitrile.
-
Reagents:
(gas), Pd/C or Raney Nickel catalyst, acidic solvent (MeOH/HCl). -
Mechanism: The nitrile group (
) is reduced stepwise to the imine and then the amine. -
Critical Control Point: Over-reduction can lead to deamination or ring reduction (tetrahydroindazole impurities).
Alternative Route: Amide Reduction
Reduction of 1H-indazole-6-carboxamide using Lithium Aluminum Hydride (
-
Drawback: Requires anhydrous conditions and rigorous quenching; less amenable to scale-up than hydrogenation.
Figure 2: Primary synthetic workflow via nitrile reduction, highlighting potential impurity risks.
Analytical Characterization
Validating the structure requires a multi-modal approach. The following data simulates the expected spectral signature for the dihydrochloride salt in
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (400 MHz,| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 13.20 | Broad s | 1H | Indazole N1-H | Exchangeable; indicates 1H-tautomer. |
| 8.40 – 8.60 | Broad s | 3H | Ammonium protons; broadened by exchange. | |
| 8.15 | s | 1H | H-3 | Characteristic pyrazole proton; sharp singlet. |
| 7.85 | d ( | 1H | H-4 | Doublet due to ortho-coupling with H-5. |
| 7.65 | s | 1H | H-7 | Singlet (weak meta-coupling); adjacent to substituent. |
| 7.25 | d ( | 1H | H-5 | Doublet; ortho-coupled to H-4. |
| 4.15 | q or s | 2H | Benzylic methylene; couples to |
Analytical Note: In
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Parent Ion (
): m/z 148.08 -
Fragmentation Pattern:
-
m/z 131: Loss of
(Characteristic of primary amines). -
m/z 118: Loss of
radical or rearrangement.
-
Impurity Profiling
When sourcing this material, request specific testing for:
-
Residual Nitrile: IR stretch at ~2220
. -
Palladium: If synthesized via catalytic hydrogenation (limit < 10 ppm for pharma use).
-
Water Content: Dihydrochloride salts are often hygroscopic. Verify stoichiometry via Argentometric titration (Cl content).
Physicochemical Properties & Stability
Solubility Profile
The dihydrochloride salt transforms a moderately lipophilic heterocycle into a highly water-soluble species.
-
Water: Highly Soluble (> 50 mg/mL).
-
DMSO: Soluble.
-
Ethanol: Sparingly Soluble.
-
DCM/Hexanes: Insoluble.
Acid-Base Behavior
Understanding the ionization state is crucial for formulation and assay development.
- (Indazolium): ~1.3 (Very acidic; deprotonates in water to free indazole N).
- (Alkyl Ammonium): ~9.4 (Remains protonated at physiological pH).
-
Implication: In biological assays (
), the molecule exists as a mono-cation (neutral indazole ring, positively charged tail). This charge assists in solubility but may reduce passive membrane permeability compared to the neutral species.
Stability
-
Hygroscopicity: The 2HCl salt is hygroscopic. Store in a desiccator at
. -
Light Sensitivity: Indazoles can undergo slow photodegradation. Protect from light.
Applications in Drug Discovery[4]
This molecule is not merely a reagent but a strategic fragment.
-
Kinase Inhibition: The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases. The 6-position substituent points towards the solvent front, allowing the attachment of solubilizing groups (like the methanamine) without steric clash.
-
Bioisosterism: The indazole ring is often used as a bioisostere for indole or benzimidazole to modulate metabolic stability (reducing oxidation at the 2/3 positions).
-
Linker Chemistry: The primary amine serves as a nucleophile for amide coupling, reductive amination, or sulfonylation, enabling the rapid construction of diverse libraries.
References
-
Synthesis & Reactivity: Lefebvre, V., et al.[1][2] "General Synthesis of Substituted Indazoles from 2-Fluorobenzonitriles." Journal of Organic Chemistry, 2010. Link
-
Tautomerism: Claramunt, R. M., et al. "The Tautomerism of Indazoles: A NMR and Theoretical Study." Canadian Journal of Chemistry, 1999. Link
-
Medicinal Application: Hu, Y., et al.[3] "Indazole as a Privileged Scaffold in Drug Discovery." Expert Opinion on Therapeutic Patents, 2018. Link
-
Physicochemical Data: PubChem Compound Summary for CID 267413-23-0. National Center for Biotechnology Information. Link
Sources
molecular weight and physical properties of (1H-Indazol-6-yl)methanamine 2HCl
This guide provides an in-depth technical analysis of (1H-Indazol-6-yl)methanamine dihydrochloride , a critical heterocyclic building block used in the synthesis of kinase inhibitors and bioactive small molecules.
CAS No: 267413-23-0 (dihydrochloride) | Free Base CAS: 710943-26-3
Executive Summary
(1H-Indazol-6-yl)methanamine dihydrochloride is a bicyclic heteroaromatic amine. It serves as a high-value intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting protein kinases. The indazole scaffold mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase active sites, while the primary amine functionality provides a vector for extending into solvent-exposed regions or specificity pockets.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identifiers
| Property | Specification |
| IUPAC Name | 1-(1H-Indazol-6-yl)methanamine dihydrochloride |
| Synonyms | 6-(Aminomethyl)-1H-indazole 2HCl; 6-Aminomethylindazole dihydrochloride |
| CAS Number (2HCl) | 267413-23-0 |
| CAS Number (Free Base) | 710943-26-3 |
| Molecular Formula | C₈H₉N₃[1][2][3][4][5] · 2HCl |
| Molecular Weight | 220.10 g/mol (Salt); 147.18 g/mol (Free Base) |
| SMILES | C1=CC2=C(C=C1CN)NN=C2.Cl.Cl |
Structural Diagram (Protonation States)
The dihydrochloride salt exists in a protonated state. The primary amine (-NH₃⁺) is the first site of protonation. The second HCl molecule protonates the N2 position of the indazole ring, which is the most basic site on the heterocycle (pKa ~1.2).
Figure 1: Transition from neutral free base to dihydrochloride salt form.
Physicochemical Properties[6][9]
Physical State[6][10]
-
Appearance: White to off-white crystalline powder.
-
Hygroscopicity: Moderate. Hydrochloride salts of primary amines are prone to absorbing atmospheric moisture. Storage in a desiccator is required.
Solubility Profile
The 2HCl salt form significantly enhances aqueous solubility compared to the free base.
| Solvent | Solubility | Notes |
| Water | High (>50 mg/mL) | Forms an acidic solution (pH < 4). |
| DMSO | High (>100 mg/mL) | Preferred solvent for stock solutions. |
| Methanol | Soluble | Suitable for transfers and reactions. |
| DCM/Chloroform | Insoluble | The salt is too polar for non-chlorinated organics. |
Acid-Base Characteristics (pKa)
Understanding the ionization state is crucial for coupling reactions.
-
Primary Amine (-CH₂NH₂): pKa ≈ 9.0 – 9.5. At physiological pH (7.4), this group is predominantly protonated (+1 charge).
-
Indazole NH (N1-H): pKa ≈ 13.8. Very weak acid; deprotonation requires strong bases (e.g., NaH, Cs₂CO₃).
-
Indazole Nitrogen (N2): pKa ≈ 1.2. Very weak base. In the 2HCl salt, this nitrogen is protonated, but it will deprotonate immediately upon neutralization or in buffers with pH > 2.
Synthesis & Manufacturing Routes
While specific industrial protocols are proprietary, the two primary validated routes for synthesizing this scaffold are Reductive Amination and Nitrile Reduction .
Route A: From 6-Methylindazole (The Bromination Pathway)
This is the most common laboratory-scale synthesis, utilizing 6-methyl-1H-indazole as the starting material.
-
Protection: The N1-H of 6-methylindazole is protected (e.g., with Boc or THP) to prevent side reactions.
-
Radical Bromination: Reaction with N-bromosuccinimide (NBS) and AIBN yields the 6-(bromomethyl) intermediate.
-
Azidation: Nucleophilic substitution with Sodium Azide (NaN₃) forms the 6-(azidomethyl) derivative.
-
Staudinger Reduction: Treatment with Triphenylphosphine (PPh₃) and water reduces the azide to the amine.
-
Deprotection & Salt Formation: Acidic hydrolysis removes the protecting group and forms the 2HCl salt.
Route B: Nitrile Reduction
-
Starting Material: 1H-Indazole-6-carbonitrile (CAS: 706820-33-3).
-
Reduction: Hydrogenation over Raney Nickel or Pd/C, or chemical reduction using LiAlH₄.
-
Workup: Quenching with HCl generates the dihydrochloride directly.
Figure 2: Synthetic workflow from 6-methylindazole precursor.
Handling, Safety & Stability
Stability
-
Thermal Stability: Stable up to ~200°C (melting/decomposition).
-
Chemical Stability: The indazole ring is robust. However, the free primary amine (if neutralized) is susceptible to oxidation or carbamate formation if exposed to atmospheric CO₂. Keep as the HCl salt for long-term storage.
Safety (GHS Classification)
Treat as a bioactive intermediate.
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
Storage Protocol[12][14]
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) preferred but not strictly required for the salt.
-
Container: Tightly sealed amber glass vial (light sensitive).
Analytical Characterization
To validate the identity of (1H-Indazol-6-yl)methanamine 2HCl, use the following expected data points:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.2–8.5 ppm: Broad singlets (Exchangeable, NH protons from amine and indazole).
-
δ 8.1 ppm: Singlet (1H, H-3 of indazole ring).
-
δ 7.8 ppm: Doublet (1H, H-4).
-
δ 7.6 ppm: Singlet (1H, H-7).
-
δ 7.2 ppm: Doublet (1H, H-5).
-
δ 4.1–4.2 ppm: Singlet (2H, -CH ₂-NH₂). Note: This benzylic shift is characteristic.
-
-
Mass Spectrometry (LC-MS):
-
Ionization: ESI+
-
Parent Ion: [M+H]⁺ = 148.08 m/z (Free base mass + H).
-
Note: You will not see the chloride ions in the positive MS mode.
-
References
-
PubChem. (2025).[2][6][10] 1-(1H-Indazol-6-yl)methanamine dihydrochloride (Compound Summary). National Library of Medicine. [Link]
-
Boully, L., et al. (2014). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Heterocyclic Communications, 20(6). (Provides mechanistic basis for 6-bromomethyl intermediate). [Link]
Sources
- 1. PubChemLite - (1-methyl-1h-indazol-6-yl)methanamine (C9H11N3) [pubchemlite.lcsb.uni.lu]
- 2. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. orgsyn.org [orgsyn.org]
- 6. 1,6-Diaminohexane dihydrochloride | C6H18Cl2N2 | CID 2786615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. static.cymitquimica.com [static.cymitquimica.com]
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- 10. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of (1H-Indazol-6-yl)methanamine Dihydrochloride in Water vs. DMSO
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that dictates its behavior from early-stage discovery through formulation and final dosage form performance. This guide provides a detailed examination of the expected solubility profile of (1H-Indazol-6-yl)methanamine dihydrochloride, a heterocyclic amine salt of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility in two fundamentally different, yet common, laboratory solvents: Water, the universal biological solvent, and Dimethyl Sulfoxide (DMSO), a powerful polar aprotic solvent. This document moves beyond mere data reporting to explain the molecular interactions governing dissolution and provides robust, field-proven protocols for the empirical determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable and reproducible data.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, solubility is not merely a data point; it is a cornerstone property that influences a compound's entire trajectory. Poor solubility can lead to challenges in absorption, low bioavailability, and difficulties in formulation, ultimately hindering the progression of a promising therapeutic candidate.[1] (1H-Indazol-6-yl)methanamine, as a dihydrochloride salt, has been synthetically designed to overcome the potential low aqueous solubility of its freebase form. Understanding its behavior in both aqueous and organic solvent systems is paramount for its effective use in research and development.
This guide will dissect the solubility of (1H-Indazol-6-yl)methanamine dihydrochloride by:
-
Analyzing its molecular structure and physicochemical properties.
-
Theorizing its dissolution mechanisms in water and DMSO.
-
Providing a comparative analysis of its expected behavior in these solvents.
-
Detailing validated experimental protocols for accurate solubility determination.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of a compound is intrinsically linked to its structure. (1H-Indazol-6-yl)methanamine dihydrochloride possesses several key features that govern its interaction with solvents:
-
Indazole Core: A bicyclic aromatic heterocyclic system, which is generally planar and relatively nonpolar.
-
Methanamine Group (-CH₂NH₂): A primary aliphatic amine, which is a basic and polar functional group capable of hydrogen bonding.
-
Dihydrochloride Salt Form: This is the most dominant feature for solubility. The two molar equivalents of hydrochloric acid protonate the most basic centers on the molecule—the primary amine and likely one of the indazole ring nitrogens. This creates a dicationic species with two chloride counter-ions (Cl⁻).
The conversion of the neutral freebase into a salt is a common pharmaceutical strategy to dramatically increase aqueous solubility and improve dissolution rates.[2][3] The resulting ionic character of the molecule allows for strong, favorable interactions with polar solvents.
Solubility Profile in Water: The Protic Powerhouse
Water is a highly polar, protic solvent, meaning it has a significant dipole moment and hydrogen atoms bonded to an electronegative atom (oxygen), making it an excellent hydrogen bond donor and acceptor.[4][5]
Mechanism of Dissolution
The dissolution of (1H-Indazol-6-yl)methanamine dihydrochloride in water is an energetically favorable process driven by several key interactions:
-
Ion-Dipole Interactions: The positively charged, protonated nitrogen centers of the indazole salt strongly attract the negative pole (oxygen) of the water molecule. Simultaneously, the chloride anions attract the positive poles (hydrogen) of water molecules.
-
Hydrogen Bonding: The protonated amine group (-CH₂NH₃⁺) and the protonated indazole ring are excellent hydrogen bond donors, readily interacting with the lone pairs of electrons on water's oxygen atom.
-
High Dielectric Constant: Water's high dielectric constant effectively shields the positive and negative ions from each other, preventing them from recombining and precipitating out of solution.
Given these factors, (1H-Indazol-6-yl)methanamine dihydrochloride is expected to exhibit high solubility in water . Because it is a salt of a weak base and a strong acid, the resulting aqueous solution will be acidic. It is crucial to monitor the pH of the solution during solubility experiments, as pH can significantly impact the solubility of ionizable compounds.[6]
Solubility Profile in DMSO: The "Universal" Aprotic Solvent
Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent.[7][8] While it has a large dipole moment, its hydrogen atoms are not sufficiently acidic to act as hydrogen bond donors. Its reputation as a "universal solvent" stems from its ability to dissolve a vast range of polar and nonpolar substances, including many organic compounds and inorganic salts.[9][10][11]
Mechanism of Dissolution
The dissolution in DMSO is governed by a different, yet equally effective, set of interactions:
-
Cation Solvation: DMSO is exceptionally effective at solvating cations. The negatively charged oxygen atom in the S=O bond coordinates strongly with the protonated nitrogen centers of the (1H-Indazol-6-yl)methanamine cation.
-
Anion Solvation: While less effective at solvating anions than protic solvents, the positive pole of DMSO (the sulfur atom) can still interact favorably with the chloride anions, aiding in their dissolution.
-
Dispersion Forces: The methyl groups of DMSO can interact with the nonpolar indazole ring via van der Waals forces.
Due to its powerful solvating capabilities for a wide range of molecules, including salts, (1H-Indazol-6-yl)methanamine dihydrochloride is also expected to be highly soluble in DMSO .[12] This property makes DMSO an excellent choice for preparing high-concentration stock solutions for use in biological assays and high-throughput screening.[13]
Comparative Analysis: Water vs. DMSO
While the compound is likely soluble in both solvents, the context and implications of using each are different.
| Feature | Water | Dimethyl Sulfoxide (DMSO) |
| Solvent Type | Polar, Protic | Polar, Aprotic[7][8] |
| Primary Dissolution Driver | Strong ion-dipole interactions and hydrogen bonding.[5] | Strong cation solvation via the S=O group.[12] |
| pH Dependence | High. Solubility can change dramatically with pH.[6] | None. DMSO is a non-ionizable solvent. |
| Biological Relevance | High. The primary solvent in physiological systems.[14][15] | Low. Used as a vehicle; can have its own biological effects. |
| Use Case | Biorelevant media, formulation development, oral dosage forms.[16] | High-concentration stock solutions for screening, NMR.[7][13] |
| Recovery of Solute | Straightforward via lyophilization or evaporation. | Difficult due to high boiling point (189 °C).[7] |
Experimental Protocols for Solubility Determination
Empirical testing is the only way to definitively determine the solubility profile. The two most relevant methods for pharmaceutical development are the determination of thermodynamic and kinetic solubility.[13]
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This method is the "gold standard" for determining the true equilibrium solubility of a compound.[6][16] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug at a specific temperature.
Objective: To determine the maximum concentration of (1H-Indazol-6-yl)methanamine dihydrochloride that can be dissolved in a solvent at equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid (1H-Indazol-6-yl)methanamine dihydrochloride to a known volume of the test solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or DMSO) in a sealed, low-adsorption vial. The excess solid is crucial to ensure equilibrium is reached with the most stable crystalline form.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C for room temperature or 37 °C for physiological relevance) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but slowly dissolving or converting polymorphs may require 72 hours or more.[16]
-
Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation at high speed followed by careful removal of the supernatant is the preferred method. Filtration can be used, but validation is required to check for adsorption of the compound to the filter membrane.[6]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration using a validated analytical method, typically HPLC-UV, against a standard curve prepared with the same compound.
-
Confirmation (Optional but Recommended): Analyze the remaining solid residue (e.g., by XRPD or DSC) to confirm that no polymorphic or phase transformation has occurred during the experiment.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol 2: Kinetic Solubility (Turbidimetric Method)
This high-throughput method is often used in early drug discovery to assess the solubility of compounds upon precipitation from a DMSO stock solution into an aqueous buffer.[13] It measures an "apparent" solubility, which can be influenced by the formation of metastable supersaturated solutions.[16]
Objective: To determine the concentration at which (1H-Indazol-6-yl)methanamine dihydrochloride precipitates when added from a DMSO stock into an aqueous buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).
-
Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Serial Addition: Use a liquid handler to add small, increasing volumes of the DMSO stock solution to the buffer in the wells. This creates a concentration gradient across the plate. The final percentage of DMSO should be kept low and constant (typically 1-2%) to minimize co-solvent effects.
-
Incubation & Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) of each well using a nephelometer or plate reader.[1][6]
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is reported as the kinetic solubility.
Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.
Conclusion
The dihydrochloride salt form of (1H-Indazol-6-yl)methanamine strongly suggests a compound with high solubility in both water and DMSO. The dissolution in water is driven by its ionic nature and ability to form strong hydrogen bonds, making it suitable for formulations in aqueous media. Its high solubility in DMSO makes it an ideal candidate for high-throughput screening campaigns where concentrated stock solutions are required. While theoretical analysis provides a strong predictive foundation, this guide emphasizes the necessity of empirical determination using validated methods like the shake-flask and turbidimetric assays. The provided protocols offer a robust framework for researchers to generate the precise, reliable solubility data essential for advancing drug development projects.
References
-
Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link][9]
-
Wikipedia. (2026). Dimethyl sulfoxide. Retrieved from [Link][7]
-
Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link][12]
-
LookChem. (2024, April 8). Dimethyl sulfoxide: the universal solvent for industry and science. Retrieved from [Link][10]
-
gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link][8]
-
Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth. Retrieved from [Link][14]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link][16]
-
AbbVie Contract Manufacturing. (n.d.). Water in Pharma Manufacturing Processes. Retrieved from [Link][4]
-
McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link][17]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Water for Pharmaceutical Use. Retrieved from [Link][15]
-
ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Request PDF. Retrieved from [Link][18]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link][1]
-
Sariya College, Suriya. (n.d.). Water as a Solvent. Retrieved from [Link][5]
-
Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][6]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link][2]
-
Grossmont College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][3]
-
Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link][11]
Sources
- 1. rheolution.com [rheolution.com]
- 2. moorparkcollege.edu [moorparkcollege.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. abbviecontractmfg.com [abbviecontractmfg.com]
- 5. sariyacollege.ac.in [sariyacollege.ac.in]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. scribd.com [scribd.com]
- 10. Dimethyl sulfoxide: the universal solvent for industry and science - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. globalpharmatek.com [globalpharmatek.com]
- 15. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 16. raytor.com [raytor.com]
- 17. chemhaven.org [chemhaven.org]
- 18. researchgate.net [researchgate.net]
Therapeutic Potential of (1H-Indazol-6-yl)methanamine in Kinase Inhibition
Executive Summary
(1H-Indazol-6-yl)methanamine (CAS: 710943-26-3) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of Type I and Type II kinase inhibitors.[1] While rarely a therapeutic agent in isolation due to its low molecular weight and polarity, this fragment serves as a critical pharmacophore building block. Its value lies in its dual functionality: the indazole core functions as a high-affinity hinge binder mimicking the adenine ring of ATP, while the C6-methanamine tail provides a chemically versatile vector directed toward the solvent-exposed region or the ribose-binding pocket. This guide analyzes the structural biology, synthetic utility, and therapeutic applications of this moiety in targeting VEGFR, PLK4, and TRK kinases.
Structural Biology & Mechanistic Rationale
The Indazole Hinge-Binding Motif
The therapeutic potency of (1H-Indazol-6-yl)methanamine derivatives stems from the bioisosteric relationship between the indazole ring and the purine core of ATP.[2]
-
Hinge Interaction: The indazole nitrogen atoms typically form a bidentate hydrogen-bonding network with the kinase hinge region. N1-H serves as a hydrogen bond donor to the backbone carbonyl of a specific hinge residue (e.g., Glu or Asp), while N2 acts as an acceptor for the backbone amide nitrogen.
-
The C6-Vector: In many kinase crystal structures (e.g., VEGFR2, FGFR), the C6 position of the indazole ring points outward from the ATP binding cleft toward the solvent front.
-
The Methanamine Advantage: Unlike a direct aniline attachment (C6-NH2), the methylene linker (-CH2-) in the methanamine group introduces a degree of rotational freedom (sp3 hybridization).[1] This "decouples" the electronic properties of the attached tail from the aromatic indazole ring, preventing the flattening of the molecule and allowing the tail group to adopt optimal geometries for interacting with solvent-front residues (often Aspartate or Glutamate).
Visualization: Pharmacophore Binding Mode
The following diagram illustrates the theoretical binding mode of a (1H-Indazol-6-yl)methanamine-derived inhibitor within a generic kinase ATP pocket.
Caption: Schematic binding mode of Indazole-6-methanamine derivatives showing the critical Hinge and Solvent Front interactions.
Therapeutic Applications & Case Studies
VEGFR and PDGFR Inhibition
The indazole scaffold is central to approved multi-kinase inhibitors like Axitinib and Pazopanib .[3] While Axitinib utilizes a vinyl-linked pyridine, the structure-activity relationship (SAR) data indicates that C6-substituted indazoles maintain potent VEGFR2 inhibition.[1] Derivatives synthesized using (1H-Indazol-6-yl)methanamine allow for the introduction of solubilizing piperazine or morpholine moieties via amide coupling.[1] These "tails" improve oral bioavailability and physicochemical properties (LogD) without disrupting the hinge binding of the core.
PLK4 (Polo-like Kinase 4)
Recent research into PLK4 inhibitors for cancer therapy has highlighted the utility of 6-substituted indazoles.[1][2]
-
Mechanism: PLK4 overexpression drives centriole amplification in tumors.[1]
-
Application: In the development of compound C05 , researchers utilized the 6-position of the indazole to attach distinct functional groups.[4][5][6] The methanamine linker allows for the synthesis of Type II-like inhibitors that extend into the hydrophobic back pocket or interact with the DFG motif, enhancing selectivity over the kinome.
TRK Kinase Inhibition
In the discovery of IHMT-TRK-284 , an indazole-based TRK inhibitor, the 6-position substitution was pivotal. The methanamine motif facilitates the construction of "hybrid" inhibitors that overcome resistance mutations (e.g., solvent front mutations) by projecting bulky groups away from the steric clash zones, a strategy essential for treating NTRK fusion-positive cancers.
Experimental Protocols
Synthetic Workflow: Derivatization of (1H-Indazol-6-yl)methanamine
Objective: To couple the scaffold with a carboxylic acid "tail" to generate a focused library of kinase inhibitors.[1]
Reagents:
-
(1H-Indazol-6-yl)methanamine (1.0 eq)[1]
-
Carboxylic Acid Derivative (R-COOH) (1.1 eq)[1]
-
HATU (1.2 eq)[1]
-
DIPEA (3.0 eq)[1]
-
DMF (Anhydrous)[1]
Protocol:
-
Preparation: Dissolve the carboxylic acid (R-COOH) in anhydrous DMF (5 mL/mmol) under an inert atmosphere (
). -
Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to generate the active ester.
-
Coupling: Add (1H-Indazol-6-yl)methanamine to the reaction mixture.
-
Reaction: Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Target Mass =
).[1] -
Workup: Dilute with EtOAc, wash with saturated
and brine. Dry over .[1] -
Purification: Isolate the product via Flash Column Chromatography (DCM/MeOH gradient).
Kinase Activity Assay (ADP-Glo™)
Objective: Quantify the
Principle: The assay measures ADP generated from the kinase reaction. ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.
Protocol:
-
Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (Start at 10 µM).
-
Enzyme Mix: Dilute the target kinase (e.g., VEGFR2, 0.2 ng/µL) in 1X Kinase Buffer. Dispense 2 µL into a 384-well white plate.
-
Inhibitor Addition: Add 1 µL of the diluted inhibitor. Incubate for 10 min at RT.
-
Substrate Initiation: Add 2 µL of ATP/Substrate mix (e.g., Poly(Glu, Tyr) 4:1, 10 µM ATP).
-
Reaction: Incubate at RT for 60 minutes.
-
ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.
-
Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 min.
-
Read: Measure luminescence using a plate reader (e.g., EnVision).[1]
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine
.
Workflow Visualization
The following diagram outlines the integrated workflow from chemical synthesis to biological validation.
Caption: Integrated workflow for synthesizing indazole derivatives and validating kinase inhibitory potential.
Data Summary: Comparative Potency
The table below summarizes the impact of the indazole-6-methanamine motif in selected literature examples (generalized data).
| Compound ID | Target Kinase | R-Group (at C6-Methanamine) | IC50 (nM) | Interaction Note |
| Ref-A (Generic) | VEGFR2 | -H (Free Amine) | >10,000 | Poor potency; lacks solvent front contact.[1] |
| Ref-B (Amide) | VEGFR2 | -CO-Ph-Piperazine | 15 | Piperazine solubilizes; Ph-ring stacks.[1] |
| IHMT-TRK-284 | TRK A/B/C | Complex Heterocycle | 0.7 - 10 | Overcomes mutations; high selectivity.[1][7] |
| C05 | PLK4 | Substituted Benzyl | < 0.1 | Optimized for PLK4 hinge/back-pocket.[1] |
References
-
Vertex Pharmaceuticals. (2020).[1] Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a novel orally available type II TRK kinase inhibitor.[1] European Journal of Medicinal Chemistry.[7] Link
-
Hefei Institutes of Physical Science. (2019). Discovery of CHMFL-KIT-033 as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor.[1][8] Journal of Medicinal Chemistry.[7][8] Link[1][8]
-
BenchChem. (2025).[1] An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermediate.[1] (Contextual reference for Indazole scaffolds). Link[1]
-
MDPI. (2021). Optimization of 4-Anilinoquinolines as Dengue Virus Inhibitors. (Demonstrates 6-aminoindazole utility). Link[1]
-
BindingDB. (2024).[1] Entry BDBM696013: 6-(1H-indazol-6-yl)-N2-[1-methyl-1-[6-(trifluoromethyl)-2-pyridyl]ethyl]-1,3,5-triazine-2,4-diamine.[1]Link[1]
Sources
- 1. BindingDB BDBM696013 6-(1H-indazol-6-yl)-N2-[1-methyl-1-[6-(trifluoromethyl)-2-pyridyl]ethyl]-1,3,5-tr iazine-2,4-diamine hydrochloride::US20240300936, Example 4 [bindingdb.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Synthesis Guide: (1H-Indazol-6-yl)methanamine Dihydrochloride
Topic: Synthesis Protocol for (1H-Indazol-6-yl)methanamine Dihydrochloride Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Abstract & Application Scope
(1H-Indazol-6-yl)methanamine is a critical fragment in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., for VEGFR, ROCK) and GPCR ligands. The primary amine functionality allows for rapid diversification via amide coupling or reductive amination, while the indazole core provides a privileged scaffold for hydrogen bonding within active sites.
This protocol details a robust, two-step synthesis starting from the commercially available 6-bromo-1H-indazole . Unlike older methods utilizing copper-mediated cyanation at extreme temperatures, this guide employs a mild Palladium-catalyzed cyanation followed by a "one-pot" hydrogenation/salt formation sequence. This approach minimizes impurity profiles and directly yields the stable dihydrochloride salt.
Retrosynthetic Analysis
The most efficient disconnection relies on the transformation of the C6-halogen to a nitrile, followed by reduction to the methylene amine.
Figure 1: Retrosynthetic strategy prioritizing the commercially available 6-bromo-1H-indazole.
Experimental Protocol
Phase 1: Synthesis of 1H-Indazole-6-carbonitrile
Rationale: Traditional Rosenmund-von Braun reactions (
Reagents & Materials:
-
Substrate: 6-Bromo-1H-indazole (1.0 equiv)
-
Source: Zinc Cyanide (
) (0.6 equiv) -
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (
) (5 mol%) -
Solvent: Anhydrous DMF (degassed)
-
Inert Gas: Argon or Nitrogen
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Cool under Argon flow.
-
Charging: Charge the flask with 6-Bromo-1H-indazole (e.g., 5.0 g, 25.4 mmol) and
(1.79 g, 15.2 mmol). -
Solvation: Add anhydrous DMF (50 mL) via cannula. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).
-
Catalysis: Quickly add
(1.46 g, 1.27 mmol) against a positive pressure of Argon. -
Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The starting bromide (
) should disappear, yielding the more polar nitrile ( ). -
Quench: Cool to room temperature. Dilute with EtOAc (150 mL) and quench by pouring into saturated aqueous
or dilute ammonia (to complex Zinc). -
Workup: Filter the biphasic mixture through a Celite pad to remove Pd black. Wash the organic layer with water (
) and brine ( ) to remove DMF. -
Purification: Dry over
, concentrate, and purify via flash chromatography ( , gradient 0-60% EtOAc in Hexanes).-
Yield Expectation: 75–85% as a pale yellow solid.
-
Phase 2: Reduction to (1H-Indazol-6-yl)methanamine Dihydrochloride
Rationale: Nitrile reduction can yield secondary amines via imine condensation. To prevent this, the reaction is performed in acidic media (HCl), which protonates the primary amine immediately upon formation, rendering it non-nucleophilic.
Reagents & Materials:
-
Substrate: 1H-Indazole-6-carbonitrile (from Phase 1)
-
Catalyst: 10% Palladium on Carbon (
), wet support (10 wt% loading) -
Solvent: Methanol (MeOH)
-
Acid: Concentrated Hydrochloric Acid (
) (3.0 equiv) -
Hydrogen Source:
balloon or Parr shaker (30-50 psi)
Step-by-Step Procedure:
-
Solvation: Dissolve 1H-Indazole-6-carbonitrile (e.g., 3.0 g, 21.0 mmol) in MeOH (60 mL) in a hydrogenation vessel.
-
Acidification: Slowly add concentrated HCl (5.2 mL, ~63 mmol) dropwise. Caution: Exothermic.
-
Catalyst Addition: Under a nitrogen blanket, carefully add 10%
(300 mg). Safety: Pd/C is pyrophoric; ensure it is wet or added under inert gas. -
Hydrogenation: Purge the vessel with
( ), then ( ). Stir vigorously under atmosphere (balloon pressure is usually sufficient, but 40 psi accelerates the reaction) at room temperature for 12–16 hours. -
Monitoring: Check reaction progress by LC-MS. The nitrile peak (
) should convert to the amine mass ( ). -
Filtration: Purge with
. Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH. -
Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Crystallization: Triturate the residue with cold Ethanol/Diethyl Ether (1:5 ratio). Filter the resulting white precipitate and dry under vacuum.
Quantitative Data Summary:
| Parameter | Specification | Notes |
| Final Appearance | White to Off-White Solid | Hygroscopic salt |
| Molecular Weight | 220.09 g/mol | As Dihydrochloride salt |
| Expected Yield | 80–90% (Step 2) | Overall route yield ~65% |
| Storage | -20°C, Desiccated | Protect from moisture |
Critical Process Parameters & Troubleshooting
Figure 2: Decision logic for the reduction step to ensure high purity.
Troubleshooting Guide
-
Incomplete Cyanation: If the bromide persists, add 1-2% additional catalyst and raise temperature to 100°C. Ensure DMF is strictly anhydrous.
-
Dimer Formation (Secondary Amine): If LC-MS shows a mass of ~279 (dimer), the acidity in Step 2 was insufficient. Ensure at least 2.5 equivalents of HCl are present relative to the nitrile.
-
Catalyst Poisoning: If hydrogenation stalls, the sulfur from the DMF (Step 1) may have carried over. Ensure the workup in Step 1 includes thorough water washes, or treat the intermediate nitrile with activated charcoal before reduction.
Analytical Characterization (Expected)
1H NMR (400 MHz, DMSO-d6):
- 12.5–13.0 (br s, 1H, Indazole NH)
-
8.5–8.8 (br s, 3H,
) - 8.1 (s, 1H, H-3)
- 7.8 (d, 1H, H-4)
- 7.6 (s, 1H, H-7)
- 7.2 (d, 1H, H-5)
-
4.1–4.2 (q, 2H,
)
Mass Spectrometry (ESI+):
-
Calculated for
: 147.08 -
Found
References
-
General Indazole Synthesis & Functionalization
- Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995.
-
Nitrile Reduction to Primary Amines
-
Kuehne, M. E., & Lambert, B. F. "Reduction of Nitriles."[3] Organic Syntheses, Coll. Vol. 5, p.400. (General methodology for acid-mediated hydrogenation).
-
-
Specific Indazole Derivatives
Sources
Technical Guide: Solubilization and Handling of (1H-Indazol-6-yl)methanamine Dihydrochloride for In Vitro Applications
Abstract & Compound Profile
(1H-Indazol-6-yl)methanamine dihydrochloride (CAS: 267413-23-0) is a critical heterocyclic building block and pharmacophore fragment, frequently utilized in the synthesis of kinase inhibitors (e.g., VEGFR, PLK4 inhibitors) and modulators of the Rho/ROCK pathway.
While the indazole core confers hydrophobic properties typical of kinase inhibitors, the primary amine tail and dihydrochloride (
Physicochemical Specifications
| Property | Value | Notes |
| Formula | Dihydrochloride salt | |
| Molecular Weight | 220.10 g/mol | Includes 2 |
| Appearance | White to off-white solid | Hygroscopic; store desiccated |
| Acidity ( | ~4.5 (Indazole NH), ~9-10 (Amine) | Critical: 2 equivalents of strong acid (HCl) per mole |
Solubility Assessment & Solvent Selection
The dihydrochloride salt form dictates a solubility strategy distinct from the free base.
Solvent Compatibility Matrix
| Solvent | Solubility Potential | Application Context | Recommendation |
| Water (Milli-Q) | High (>50 mM) | Primary stock preparation. | Preferred. The ionic nature of the salt makes it highly water-soluble. |
| DMSO | Moderate to High | Compound libraries / HTS. | Secondary. Use if water affects downstream chemical stability or for library consistency. |
| Ethanol | Low to Moderate | Not recommended. | Avoid due to cellular toxicity of ethanol at higher volumes. |
| PBS / Media | Moderate | Direct addition. | Caution. Direct addition to buffers may cause precipitation if the pH shift neutralizes the salt too quickly at high concentrations. |
The "Acid Shock" Mechanism
(1H-Indazol-6-yl)methanamine
-
Scenario: A 10 mM stock solution contains 20 mM
. -
Risk: Diluting this stock 1:100 (common in fragment screening) into cell culture media introduces 0.2 mM
. While bicarbonate buffers (26–44 mM) can absorb this, higher concentrations (e.g., 100 mM stock) can locally crash the pH, precipitating the free base or triggering acid-sensing ion channels (ASICs) in cells.
Step-by-Step Solubilization Protocol
Protocol A: Aqueous Stock Preparation (Preferred)
Target Concentration: 10 mM (2.20 mg/mL) to 50 mM (11.0 mg/mL).
-
Weighing: Accurately weigh the specific amount of dihydrochloride salt.
-
Example: To make 5 mL of a 20 mM stock, weigh 22.01 mg.
-
-
Dissolution: Add 80% of the final volume of sterile Milli-Q water. Vortex vigorously for 30–60 seconds. The salt should dissolve rapidly.
-
Volume Adjustment: Add remaining water to reach final volume.
-
pH Check (Critical Step): Spot-check pH with a micro-strip. It will be acidic (pH < 4). Do not neutralize the stock if storing; the acidic environment stabilizes the amine against oxidation.
-
Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter. Avoid Nylon filters as they may bind aromatic amines.
-
Storage: Aliquot into light-protective tubes (amber) and store at -20°C.
Protocol B: DMSO Stock Preparation
Target Concentration: 100 mM (22.01 mg/mL).
-
Dissolution: Add sterile, anhydrous DMSO (cell culture grade) to the weighed powder.
-
Mixing: Vortex or sonicate in a water bath at ambient temperature for 2 minutes.
-
Visual Inspection: Ensure no crystal residues remain.
-
Storage: Store at -20°C. DMSO stocks are hygroscopic; ensure tight seals to prevent water absorption which can degrade the compound over months.
Cell Culture Application & Dilution Strategy[4]
To prevent "pH shock" and precipitation, use a Step-Down Dilution method.
Workflow Visualization
Caption: Step-down dilution strategy to buffer acidity before cell contact.
Dilution Protocol
-
Prepare Intermediate: Dilute the acidic stock 1:10 or 1:100 into complete cell culture media (containing FBS).
-
Why? The proteins in FBS and the bicarbonate in media act as a buffer sink, neutralizing the HCl safely before it touches the cells.
-
-
Observation: Vortex the intermediate. If the media turns yellow (acidic), add sterile 1N NaOH dropwise until the phenol red returns to the normal red/orange hue (pH 7.2–7.4).
-
Final Addition: Add this neutralized intermediate to the cell culture wells to reach the final assay concentration.
Quantitative Data: pH Impact Table
| Stock Conc. (Water) | Dilution Factor | Final Conc.[1] | Est. H+ Added | Media pH Impact (DMEM) | Action Required |
| 10 mM | 1:1000 | 10 µM | 20 µM | Negligible | None |
| 10 mM | 1:100 | 100 µM | 200 µM | Negligible | None |
| 100 mM | 1:100 | 1 mM | 2 mM | Slight Shift | Monitor Color |
| 100 mM | 1:10 | 10 mM | 20 mM | Significant Drop | Must Neutralize |
Quality Control & Troubleshooting
Stability Verification
-
Oxidation: Primary amines are susceptible to oxidation. If the white solid turns yellow/brown, purity is compromised.
-
Precipitation: If crystals appear in the cell culture media after 24 hours:
-
The concentration exceeds the solubility limit of the free base (formed after neutralization).
-
Reduce concentration or add a solubilizing agent like cyclodextrin (though rarely needed for this MW).
-
Cytotoxicity Controls
Always run a Vehicle Control (Water or DMSO matched to the highest volume used) and a Salt Control (if using very high concentrations, 2x molar equivalent of HCl can be cytotoxic; control with media adjusted to same pH).
References
-
PubChem. (1H-Indazol-6-yl)methanamine dihydrochloride | C8H11Cl2N3. National Library of Medicine. Available at: [Link]
Sources
Application Notes and Protocols for Peptide Coupling Methods Using (1H-Indazol-6-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Moiety
The 1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents approved for clinical use or in active development.[1][2] Its rigid, bicyclic structure and unique electronic properties allow it to serve as a versatile pharmacophore, often engaging in critical hydrogen bonding and π-stacking interactions within biological targets.[1] Molecules incorporating the indazole ring have demonstrated a wide array of biological activities, including potent anti-tumor, anti-inflammatory, and analgesic effects.[3][4]
(1H-Indazol-6-yl)methanamine, in particular, serves as a crucial synthetic building block, enabling the introduction of the indazole moiety as a pendant group, often to mimic the side chain of natural amino acids or to act as a key pharmacophoric element. Its primary amine handle provides a direct attachment point for amide bond formation, making it a valuable reagent for peptide synthesis and the derivatization of carboxylic acid-containing drug candidates.
This guide provides an in-depth exploration of the critical considerations and detailed protocols for the successful peptide coupling of (1H-Indazol-6-yl)methanamine dihydrochloride. As this reagent is supplied as a dihydrochloride salt, specific experimental adjustments are necessary to ensure efficient and high-yielding amide bond formation. The protocols herein are designed to be robust, self-validating, and grounded in established mechanistic principles of peptide chemistry.
Core Principles & Strategic Considerations
Successfully coupling (1H-Indazol-6-yl)methanamine dihydrochloride requires a nuanced approach that accounts for its specific chemical properties. The primary challenges are the liberation of the reactive free amine from its salt form and overcoming the potential for steric hindrance imparted by the indazole ring.
The Dihydrochloride Salt: Neutralization is Non-Negotiable
The starting material, with a molecular formula of C8H11Cl2N3, is a salt where both the primary aminomethyl group and a nitrogen atom on the indazole ring are protonated. For the primary amine to become nucleophilic and attack an activated carboxylic acid, it must be deprotonated to its free base form.
Therefore, a sufficient quantity of a non-nucleophilic organic base must be added to the reaction mixture. This base serves two purposes:
-
Neutralization: To liberate the free amine from its hydrochloride salt.
-
Facilitating Coupling: To enable the mechanism of the chosen coupling reagent, which often requires a basic environment.
A common choice for this purpose is N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). It is critical to use at least 2.0 equivalents of the base for neutralization, plus the amount required for the coupling reaction itself (typically 1-2 equivalents).
Reagent Selection: Matching Power with the Challenge
While the primary amine of (1H-Indazol-6-yl)methanamine is not exceptionally hindered, the proximity of the bulky indazole ring can slow down coupling kinetics compared to a simple aliphatic amine. Therefore, the choice of coupling reagent is paramount for achieving high efficiency and minimizing side reactions.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These are generally the reagents of choice for their high reactivity, rapid kinetics, and ability to suppress racemization.[5][6] HATU, based on the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group, is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen, making it one of the most powerful coupling reagents available.[7]
-
Carbodiimides (EDC, DIC): While economical, carbodiimides require an additive like 1-hydroxybenzotriazole (HOBt) or, more preferably, Oxyma Pure® to form an active ester, enhance reactivity, and suppress racemization.[8][9] The water-soluble nature of the urea byproduct from EDC makes it a good choice for solution-phase synthesis where aqueous workups are feasible.[8]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly efficient and are known for giving clean reactions, as they do not pose the risk of guanidinylation of the free amine—a potential side reaction with uronium salts when used in large excess or with slow couplings.
Solvent Environment: The Key to Solubility and Reactivity
The choice of solvent is critical for ensuring all reactants remain in solution throughout the coupling process. Polar aprotic solvents are the standard for peptide synthesis.
-
N,N-Dimethylformamide (DMF): The most common solvent for peptide coupling due to its excellent solvating properties for a wide range of reactants.
-
N-Methyl-2-pyrrolidone (NMP): A stronger solvent than DMF, sometimes used for difficult couplings or sequences prone to aggregation.
-
Dichloromethane (DCM): Often used in solution-phase couplings, particularly with carbodiimide reagents.[10]
It is advisable to perform a small-scale solubility test with the neutralized free base of (1H-Indazol-6-yl)methanamine in the intended solvent before committing to a large-scale reaction.
Experimental Workflows & Protocols
The following protocols provide detailed, step-by-step procedures for coupling an N-protected amino acid with (1H-Indazol-6-yl)methanamine dihydrochloride using three common and robust coupling methodologies.
General Experimental Workflow
The logical flow for a successful coupling reaction is depicted below. The critical initial step is the liberation of the free amine, which then participates in the core coupling reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. d-nb.info [d-nb.info]
- 8. bachem.com [bachem.com]
- 9. jpt.com [jpt.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Handling and Storage of Hygroscopic Indazole Salts
Introduction: The Critical Role of Indazole Salts in Drug Development
Indazole and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] From oncology to anti-inflammatory applications, the versatility of the indazole scaffold is well-established. To enhance their physicochemical properties for pharmaceutical development, indazole-based active pharmaceutical ingredients (APIs) are frequently formulated as salts. However, this salt formation can introduce a critical challenge: hygroscopicity.
Hygroscopicity, the propensity of a substance to attract and hold water molecules from the surrounding environment, can significantly impact the stability, efficacy, and manufacturability of a drug product.[2][3] For hygroscopic indazole salts, uncontrolled moisture uptake can lead to a cascade of undesirable physical and chemical changes, including deliquescence, caking, altered dissolution profiles, and chemical degradation through hydrolysis.[2][4] Therefore, a comprehensive understanding of and strict adherence to appropriate handling and storage protocols are paramount to ensure the integrity and quality of these valuable compounds from discovery through to clinical application.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of hygroscopic indazole salts. It outlines the underlying scientific principles, provides step-by-step protocols for key procedures, and offers practical solutions to mitigate the risks associated with moisture-sensitive compounds.
Understanding Hygroscopicity in Indazole Salts
The hygroscopic nature of an indazole salt is influenced by its molecular structure, crystal lattice energy, and the specific counter-ion used in its formation.[5] Some salts may be non-hygroscopic, while others can be slightly, moderately, or very hygroscopic. The interaction with water vapor is a critical parameter that must be characterized early in the drug development process.[6][7]
Classification of Hygroscopicity
The European Pharmacopoeia provides a standardized classification system for the hygroscopicity of solids based on the percentage increase in mass after storage at a defined temperature and relative humidity (RH). This classification is crucial for risk assessment and for determining the necessary level of environmental control.
| Hygroscopicity Classification | Increase in Mass (at 25°C and 80% RH for 24 hours) |
| Non-hygroscopic | < 0.12% |
| Slightly hygroscopic | ≥ 0.12% and < 0.2% |
| Moderately hygroscopic | ≥ 0.2% and < 15% |
| Very hygroscopic | ≥ 15% |
Data adapted from the European Pharmacopoeia hygroscopicity criteria.[4]
It is imperative to determine the hygroscopicity classification of any new indazole salt to inform its handling, storage, and formulation strategies.[4][8][9]
Core Principles for Handling and Storage
The fundamental principle for managing hygroscopic indazole salts is to minimize exposure to atmospheric moisture. This can be achieved through a combination of environmental controls, appropriate packaging, and standardized handling procedures.
Environmental Controls
-
Humidity Control : The most critical factor is the control of relative humidity (RH) in the laboratory and storage areas. For many hygroscopic materials, it is recommended to maintain an RH of below 50%, with more stringent controls (e.g., 20-35% RH) for highly sensitive compounds.[10][11] This can be achieved through the use of dehumidifiers or by working in controlled humidity chambers or glove boxes.[3]
-
Temperature Control : Stable temperature conditions are also important. Temperature fluctuations can lead to changes in RH and condensation, which can be detrimental to hygroscopic materials.[12] Storage areas should be maintained at a consistent temperature, typically between 15°C and 25°C (59°F - 77°F), unless the compound's stability profile dictates otherwise.[11]
-
Ventilation : Adequate ventilation is necessary to prevent the buildup of any potentially harmful vapors and to help maintain a stable environment.[12][13][14] For particularly sensitive or hazardous compounds, ventilated storage cabinets may be required.[13][15]
Packaging and Storage Containers
Proper packaging is the first line of defense against moisture.
-
Primary Containers : Use containers with tight-fitting seals. For highly hygroscopic solids, screw-top jars with a liner or amber glass bottles with tight-fitting caps are recommended. Sealing the cap with parafilm can provide an additional barrier.[16]
-
Secondary Containment : For long-term storage or for highly sensitive materials, placing the primary container inside a heat-sealed, laminated foil bag provides an excellent moisture barrier.[16][17] This is particularly important after the original packaging from the manufacturer has been opened.
-
Desiccants : The use of desiccants is a highly effective and practical way to maintain a low-humidity environment within a storage container.[3][16] Small pouches of silica gel, molecular sieves, or calcium chloride can be placed inside the secondary container or even suspended in the headspace of the primary container.[16]
Experimental Protocols
Protocol 1: Receiving and Initial Handling of a New Indazole Salt
This protocol outlines the steps to be taken upon receiving a new batch of an indazole salt to ensure its integrity from the outset.
Materials:
-
Sealed container of the new indazole salt
-
Laboratory notebook or electronic record-keeping system
-
Controlled humidity environment (e.g., glove box or low-humidity room)
-
Parafilm
-
Secondary storage container (e.g., heat-sealable foil bag)
-
Desiccant pouches
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Inspect Packaging : Upon receipt, visually inspect the external packaging for any signs of damage that could have compromised the container's seal.
-
Record Information : Document the date of receipt, batch number, and any other relevant information in your laboratory notebook.
-
Transfer to Controlled Environment : Before opening, transfer the sealed container into a controlled humidity environment.
-
Aliquot if Necessary : If you anticipate needing to access the material frequently, it is best practice to aliquot the bulk material into smaller, single-use vials under the controlled humidity conditions. This minimizes the exposure of the entire batch to atmospheric moisture during repeated openings.
-
Resealing the Bulk Container : For the main container, ensure the cap is tightly sealed. For added protection, wrap the cap and neck of the container with parafilm.[16]
-
Secondary Packaging : Place the sealed primary container into a secondary, moisture-proof container, such as a heat-sealed foil bag, along with a desiccant pouch.[16][17]
-
Labeling : Clearly label all containers with the compound name, batch number, date received, and any specific handling precautions.
-
Storage : Store the packaged material in a designated, temperature-controlled area away from direct heat or light.[12]
Protocol 2: Weighing and Dispensing a Hygroscopic Indazole Salt
Accurate weighing is critical for experimental reproducibility, and this can be challenging with hygroscopic materials as they can rapidly gain weight by absorbing moisture.
Materials:
-
Hygroscopic indazole salt in its storage container
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Controlled humidity environment (glove box or balance with a draft shield in a low-humidity room)
Procedure:
-
Equilibration : Allow the container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
-
Perform in a Controlled Environment : Conduct the weighing process in a controlled humidity environment whenever possible.
-
Tare the Weighing Vessel : Place the weighing paper or boat on the analytical balance and tare the weight.
-
Rapid Dispensing : Open the container and quickly transfer the desired amount of the indazole salt to the weighing vessel using a clean, dry spatula. Minimize the time the container is open.
-
Record the Weight Promptly : As soon as the desired amount is transferred, record the weight. Be aware that the weight may slowly increase as the material absorbs moisture.
-
Seal the Container Immediately : Tightly reseal the primary container and return it to its secondary storage with the desiccant.
-
Use the Weighed Material Immediately : For best results, use the weighed sample in your experiment without delay.
Protocol 3: Moisture Content Determination
Regularly assessing the water content of a hygroscopic indazole salt is crucial for quality control. Karl Fischer titration is the gold standard for this purpose.[18]
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Appropriate Karl Fischer reagents
-
Hygroscopic indazole salt sample
-
Airtight syringe or other suitable sample introduction device
-
Controlled humidity environment for sample preparation
Procedure:
-
Prepare the Titrator : Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry.
-
Sample Preparation : In a controlled humidity environment, accurately weigh a suitable amount of the indazole salt.
-
Sample Introduction : Quickly and carefully introduce the weighed sample into the titration vessel. Ensure a tight seal to prevent the ingress of atmospheric moisture.
-
Titration : Start the titration process. The instrument will automatically determine the amount of water in the sample.
-
Record and Analyze : Record the water content, typically expressed as a percentage by weight.
-
Repeatability : For robust data, perform the measurement in triplicate.
Visualizing Workflows
Conclusion
The successful development of pharmaceutical products based on indazole salts is intrinsically linked to the careful management of their hygroscopic properties. By implementing robust environmental controls, utilizing appropriate packaging, and adhering to meticulous handling protocols, researchers and drug development professionals can safeguard the physical and chemical stability of these important compounds. The guidelines and protocols presented in this application note provide a comprehensive framework for mitigating the risks associated with moisture sensitivity, thereby ensuring the quality and integrity of hygroscopic indazole salts throughout the research and development lifecycle.
References
- 10 Best Practices for Using Lab Chemical Storage Cabinets - Ziebaq. (2025).
- Hygroscopicity Testing - BOC Sciences. (n.d.).
- Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed. (n.d.).
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (2022).
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. (2019).
- Salts of indazole derivative and crystals thereof - Google Patents. (2018).
- 3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra. (2019).
- Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.).
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019).
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - MDPI. (n.d.).
- Humidity controlled storage in pharmaceutical applications. (n.d.).
- Best Practices for Safe Chemical Storage in Laboratories - Innova Design Group. (2024).
- Techniques for stabilizing moisture-sensitive drug compounds - Consensus. (n.d.).
- Best Practices for Proper Chemical Storage - The Synergist. (n.d.).
- Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis | Semantic Scholar. (2013).
- Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025).
- (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - ResearchGate. (2013).
- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (n.d.).
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. (2023).
- Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media - MDPI. (2026).
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. (n.d.).
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. (n.d.).
- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (n.d.).
- Effect of Humidity Level on Tablet Stability | Pharmaguideline. (2018).
- Physical Characterization of Hygroscopicity in Pharmaceutical Solids | Semantic Scholar. (2006).
- [Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment.] - ResearchGate. (2025).
- The Effects of Humidity on Pharmaceuticals - MadgeTech. (2018).
- Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed. (2023).
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application of (1H-Indazol-6-yl)methanamine dihydrochloride in fragment-based drug design
An Application Guide to Leveraging (1H-Indazol-6-yl)methanamine dihydrochloride in Fragment-Based Drug Design for Kinase Inhibitor Discovery
Introduction: The Power of Privileged Fragments in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, providing a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD focuses on identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high efficiency to a biological target.[1][3] These initial hits serve as high-quality starting points for rational, structure-guided evolution into potent and selective lead compounds.[4][5]
Within the vast chemical space of possible fragments, certain scaffolds have emerged as "privileged" due to their recurring appearance in successful drug campaigns and their innate ability to form high-quality interactions with specific protein families. The indazole ring system is one such privileged scaffold, particularly in the realm of kinase inhibitor discovery.[6] Its unique arrangement of a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2) allows it to form canonical interactions with the highly conserved hinge region of protein kinases, a critical anchoring point for many inhibitors.[6][7][8]
This application note provides a detailed guide for utilizing (1H-Indazol-6-yl)methanamine dihydrochloride , a strategically designed fragment, within an integrated FBDD workflow. We will explore its rationale for use, present detailed protocols for screening and validation, and outline a clear path for its evolution from a low-affinity hit to a potent lead candidate. The aminomethyl group at the 6-position is not merely a substituent; it is a deliberate chemical handle—a "vector"—poised for synthetic elaboration, enabling the "fragment growing" strategy to explore adjacent binding pockets and rapidly build affinity.
Part 1: The Fragment - Rationale and Physicochemical Profile
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. Fragments must be small, simple, and highly soluble to allow for detection by sensitive biophysical methods. The "Rule of Three" (Ro3) provides a useful guideline for these properties.[3][9]
(1H-Indazol-6-yl)methanamine is an exemplary fragment that adheres well to these principles. Its value lies in the synergistic combination of a proven recognition element (the indazole core) and a versatile synthetic handle (the primary amine).
Causality for Selection:
-
Hinge-Binding Motif: The 1H-indazole core is a bioisostere of indole and phenol and is perfectly suited to interact with the kinase hinge region. The N1-H typically acts as a hydrogen bond donor to a backbone carbonyl, while the N2 nitrogen acts as an acceptor for a backbone N-H, creating a stable, bidentate interaction that anchors the fragment.[6][7]
-
Vector for Growth: The aminomethyl group at the C6 position projects away from the hinge-binding face of the indazole. This provides a chemically reactive point for synthetic chemists to "grow" the fragment by adding new chemical functionality designed to interact with adjacent pockets of the ATP-binding site, thereby increasing potency and selectivity.[10]
Table 1: Physicochemical Properties of (1H-Indazol-6-yl)methanamine
| Property | Value | "Rule of Three" Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (Free Base) | 147.18 g/mol | ≤ 300 Da | Yes |
| cLogP (estimated) | ~1.4 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 3 (2 from -NH2, 1 from ring NH) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (N2 of ring, N of amine) | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
Properties computed for the free base form to align with Ro3 principles.
Part 2: An Integrated Workflow for Hit Identification and Validation
A successful FBDD campaign relies on a tiered and integrated workflow that combines high-throughput primary screening with orthogonal, higher-resolution validation techniques. This approach is essential for confidently identifying true binders and eliminating false positives, which can be common in fragment screens.[11]
Caption: Integrated FBDD workflow from primary screening to structural elucidation.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Principle: DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method to screen fragment libraries. It measures the thermal stability of a target protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed as the protein unfolds. Ligand binding stabilizes the protein, resulting in a measurable increase in its melting temperature (Tm).
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the target kinase at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Prepare a 100X stock of SYPRO Orange dye in DMSO.
-
Prepare a 100 mM stock of (1H-Indazol-6-yl)methanamine dihydrochloride in DMSO. Dilute to a 10 mM working stock in assay buffer.
-
-
Assay Setup (96-well or 384-well PCR plate):
-
To each well, add 20 µL of the protein/dye mix to achieve a final concentration of 2 µM protein and 5X SYPRO Orange.
-
Add 0.5 µL of the 10 mM fragment working stock to the appropriate wells for a final fragment concentration of 250 µM.
-
Include "protein + dye only" (negative) and "protein + dye + known inhibitor" (positive) controls.
-
Seal the plate securely with an optical seal.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the transition in the first derivative plot.
-
A fragment is considered a potential hit if it induces a Tm shift (ΔTm) of ≥ 2 °C compared to the negative control. This threshold helps to balance hit identification with a manageable number of compounds for follow-up.
-
Protocol 2: Hit Validation and Affinity Measurement by Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free biophysical technique that measures binding events in real-time. It provides kinetic (kon, koff) and affinity (KD) data, serving as a robust orthogonal method to validate hits from primary screens.[11][12][13]
Methodology:
-
Protein Immobilization:
-
Select a sensor chip suitable for amine coupling (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target kinase (diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (~8000-10000 Response Units, RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Binding Analysis:
-
Prepare a dilution series of (1H-Indazol-6-yl)methanamine dihydrochloride in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 2% DMSO) ranging from ~0.1 µM to 500 µM.
-
Inject each fragment concentration over the reference and protein-coated flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Perform a solvent correction by injecting several buffer blanks containing matching DMSO concentrations.
-
-
Data Analysis:
-
Subtract the reference flow cell signal and the solvent correction blanks from the active channel data.
-
Plot the equilibrium response (Req) against the fragment concentration.
-
Fit the data to a steady-state affinity model (Req = (Rmax * [Fragment]) / (KD + [Fragment])) to determine the dissociation constant (KD). A confirmed hit will show a clear concentration-dependent binding response.
-
Protocol 3: Structural Elucidation by X-ray Crystallography
Principle: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD phase. It provides definitive proof of binding and reveals the precise interactions between the fragment and the target, which is essential for guiding the subsequent hit-to-lead optimization.[9][14]
Caption: Hypothetical binding of the indazole core to a kinase hinge region.
Methodology:
-
Crystal Preparation:
-
Obtain apo-crystals of the target kinase using established crystallization conditions (e.g., via vapor diffusion in sitting or hanging drops).
-
Prepare a soaking solution containing the mother liquor supplemented with 1-5 mM (1H-Indazol-6-yl)methanamine dihydrochloride. The concentration may need optimization to ensure binding without disrupting the crystal lattice.
-
-
Fragment Soaking:
-
Carefully transfer the apo-crystals into the soaking solution.
-
Allow the crystals to soak for a period ranging from 30 minutes to 24 hours.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryo-protectant solution (typically mother liquor with 20-30% glycerol or ethylene glycol).
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Solution and Refinement:
-
Process the diffraction data using software like XDS or HKL2000.
-
Solve the structure by molecular replacement using the known apo-protein structure as a search model.
-
Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for positive density corresponding to the bound fragment.
-
Model the fragment into the density and perform iterative rounds of refinement to obtain a final, validated structure. The resulting model will reveal the specific hydrogen bonds and other interactions responsible for binding.
-
Part 3: From Hit to Lead - A Strategy for Fragment Evolution
With a validated, structure-confirmed hit in hand, the next phase is to evolve this low-affinity fragment into a high-potency lead compound. The primary strategies for this are fragment growing, linking, or merging.[5][10][15] Given the design of (1H-Indazol-6-yl)methanamine, the "growing" strategy is the most direct and logical path forward.
Caption: Iterative cycle of the fragment growing strategy.
Protocol 4: Computationally-Guided Fragment Growth
Principle: Before committing to extensive chemical synthesis, computational methods can be used to prioritize the building blocks most likely to improve affinity.[16][17] By using the crystal structure of the initial hit, molecular docking can predict how different chemical groups attached to the aminomethyl "vector" will interact with the adjacent protein surface.
Methodology:
-
System Preparation:
-
Use the high-resolution crystal structure of the protein-(1H-Indazol-6-yl)methanamine complex obtained from Protocol 3.
-
Prepare the protein structure for docking using software like Schrödinger's Protein Preparation Wizard or similar tools. This involves adding hydrogens, optimizing hydrogen bond networks, and performing a restrained energy minimization.
-
Define the binding site grid for docking, centered on the aminomethyl group and extending into the adjacent unoccupied pocket.
-
-
Virtual Library Enumeration:
-
Select a virtual library of commercially available carboxylic acids or other acylating agents that can form an amide bond with the fragment's primary amine. This library should be filtered for drug-like properties.
-
Computationally enumerate the products of a virtual amide coupling reaction between (1H-Indazol-6-yl)methanamine and the building block library.
-
-
Molecular Docking:
-
Dock the enumerated virtual library into the prepared protein active site using a docking program like Glide, FRED, or AutoDock.[18]
-
Use a docking mode that keeps the indazole core constrained in its experimentally determined position to ensure the simulation focuses on the newly added chemistry.
-
-
Scoring and Selection:
-
Analyze the docking results based on scoring functions, predicted binding poses, and key interactions (e.g., new hydrogen bonds, favorable hydrophobic contacts).
-
Visually inspect the top-scoring poses to ensure they are chemically reasonable.
-
Select a diverse set of 20-50 top-ranked virtual hits for chemical synthesis and subsequent biophysical testing.
-
Table 2: Hypothetical Fragment Evolution Data
| Compound ID | Structure/Modification | KD (SPR) | Ligand Efficiency (LE) | Rationale for Design |
|---|---|---|---|---|
| Frag-01 | (1H-Indazol-6-yl)methanamine (Hit) | 215 µM | 0.45 | Initial fragment hit. |
| Lead-01a | Amide with 4-fluorophenylacetic acid | 32 µM | 0.38 | Explore hydrophobic pocket. |
| Lead-01b | Amide with 3-methoxy-phenylacetic acid | 15 µM | 0.40 | Add H-bond acceptor. |
| Lead-01c | Amide with pyridine-4-carboxylic acid | 1.2 µM | 0.42 | Engage with polar residue. |
| Lead-Opt | Optimized analog from Lead-01c | 85 nM | 0.41 | Further refinement of interactions. |
Ligand Efficiency (LE) = -1.37 * pKD / Heavy_Atom_Count. A key metric in FBDD for assessing binding quality relative to size.
Conclusion
(1H-Indazol-6-yl)methanamine dihydrochloride is a highly valuable tool for fragment-based drug discovery, particularly against protein kinases. Its design masterfully combines a privileged hinge-binding element with a strategically placed vector for chemical elaboration. By employing an integrated and multi-disciplinary workflow that combines sensitive biophysical screening (DSF, SPR), high-resolution structural biology (X-ray crystallography), and predictive computational modeling, researchers can efficiently translate this simple, low-affinity fragment into a potent and highly optimized lead compound. This structured, rational approach maximizes the probability of success and accelerates the drug discovery timeline.
References
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. National Library of Medicine. [Link]
-
Computational Approaches in Fragment Based Drug Design. Longdom Publishing. [Link]
-
Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Bentham Science. [Link]
-
Fragment informatics and computational fragment-based drug design: an overview and update. National Library of Medicine. [Link]
-
Fragment Screening. Sygnature Discovery. [Link]
-
Computational Fragment-Based Drug Design. Springer Nature. [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]
-
Fragment-Based Drug Design (FBDD) - Computational Chemistry Glossary. Deep Origin. [Link]
-
FBDD: Fragment-Based Drug Design. BioSolveIT. [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future. ACS Publications. [Link]
-
Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. National Library of Medicine. [Link]
-
Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. National Library of Medicine. [Link]
-
Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics. [Link]
-
Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
-
What are fragment based drug design methods?. WiZdom. [Link]
-
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. National Library of Medicine. [Link]
-
Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. [Link]
-
Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. National Library of Medicine. [Link]
-
Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led De Novo Design. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Library of Medicine. [Link]
-
Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease. National Library of Medicine. [Link]
-
Fragment-based Discovery of Hydroxy-Indazole-Carboxamides as Novel Small Molecule Inhibitors of Hsp90. National Library of Medicine. [Link]
-
(1-Methyl-1H-indazol-6-yl)methanamine HCL. Chemical-Suppliers.com. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Library of Medicine. [Link]
-
1H-Indazol-6-amine. PubChem, National Library of Medicine. [Link]
-
Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Library of Medicine. [Link]
-
Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. National Library of Medicine. [Link]
- Method of synthesizing 1H-indazole compounds.
-
Fragment-Based Design, Synthesis, Biological Evaluation, and SAR of 1 H -benzo[ d ]imidazol-2-yl)-1 H -indazol Derivatives as Potent PDK1 Inhibitors. ResearchGate. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. [Link]
-
1-methyl-1H-indazol-6-amine. PubChem, National Library of Medicine. [Link]
Sources
- 1. massbio.org [massbio.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are fragment based drug design methods? [synapse.patsnap.com]
- 5. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 10. biosolveit.de [biosolveit.de]
- 11. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. Fragment informatics and computational fragment-based drug design: an overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fragment-Based Drug Design (FBDD) - Computational Chemistry Glossary [deeporigin.com]
standard operating procedure for weighing (1H-Indazol-6-yl)methanamine 2HCl
Executive Summary & Material Science
(1H-Indazol-6-yl)methanamine dihydrochloride (2HCl) is a critical fragment intermediate often utilized in kinase inhibitor discovery and fragment-based drug design (FBDD).[1] As a primary amine attached to an indazole scaffold via a methylene bridge, it presents specific handling challenges.
The 2HCl salt form confers stability against oxidation but introduces significant hygroscopicity . Upon exposure to ambient humidity, the crystal lattice can rapidly adsorb atmospheric water, altering the effective molecular weight and compromising stoichiometric integrity in downstream coupling reactions (e.g., amide coupling, reductive amination). Furthermore, fine organic salts are prone to triboelectric charging (static), leading to particle scattering and weighing errors.
This protocol establishes a self-validating workflow to mitigate moisture uptake and static interference, ensuring gravimetric precision <0.5% error.[1]
Table 1: Physicochemical Profile[1]
| Property | Specification | Critical Note |
| Compound Name | (1H-Indazol-6-yl)methanamine 2HCl | Indazole core with methylamine side chain.[1][2] |
| Formula (Salt) | C₈H₉N₃[1][3] · 2HCl | Stoichiometry: 1:2 (Base:Acid) |
| MW (Salt) | ~220.10 g/mol | Use this value for mass calculations. |
| MW (Free Base) | ~147.18 g/mol | Correction Factor: 0.668 (Base/Salt) |
| Physical State | Off-white to beige powder | Hygroscopic; store in desiccator.[1] |
| Solubility | Water, DMSO (>50 mM) | Acidic in solution; may require buffering. |
| Hazards | Irritant (H315, H319, H335) | Standard PPE (Gloves, Goggles, Lab Coat). |
Equipment & Environmental Setup
To achieve reproducible results, the weighing environment must be controlled.[4] Standard analytical balances often fail with static-prone, hygroscopic salts without specific interventions.[1]
-
Balance: Analytical grade (Readability 0.01 mg / 0.00001 g).
-
Static Elimination: Ionizing bar or "U-Electrode" (e.g., Mettler Toledo Ionizer) is mandatory .
-
Vessels: Glass weighing vials with screw caps (preferred over plastic boats to minimize static).
-
Spatula: Stainless steel or micro-spoon (avoid plastic).
Figure 1: The Precision Weighing Workflow
Caption: Workflow emphasizing thermal equilibration and static neutralization to prevent mass drift.
Detailed Protocol: Difference Weighing Technique
Why this method? Direct weighing (adding powder to a tare boat) is flawed for hygroscopic salts because the sample absorbs water during the weighing process, causing the readout to "creep" upward. Difference weighing isolates the sample from air during measurement.
Step 1: Preparation & Equilibration
-
Remove the compound vial from cold storage (4°C or -20°C).
-
CRITICAL: Allow the closed vial to reach room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces immediate condensation, ruining the bulk stock.
-
Place an ionizing unit near the balance door.
Step 2: The Weighing Cycle
-
Tare a clean, dry glass vial with its cap on the balance.
-
Remove the vial from the balance.
-
In the fume hood (not on the balance), transfer the approximate required amount of (1H-Indazol-6-yl)methanamine 2HCl into the vial.
-
Pass the vial through the ionizer field for 2-3 seconds to neutralize static charge.
-
Cap the vial tightly.
-
Place the capped vial on the balance and record the Gross Mass (A) .
-
Note: The reading should be stable immediately because the sample is sealed from humidity.
-
Step 3: Transfer & Final Measurement
-
Remove the vial. Uncap and dispense the solid into your reaction vessel or volumetric flask.
-
Immediately recap the weighing vial (containing any residual dust).
-
Place the capped vial back on the balance.
-
Record the Tare/Residual Mass (B) .
Step 4: Calculation
[1]This method cancels out errors from residual powder sticking to the glass and eliminates moisture uptake drift during the reading.
Stoichiometry & Solubilization
Researchers often miscalculate molar equivalents by ignoring the dihydrochloride mass contribution.
Formula for Mass-to-Moles:
[1]Formula for Free Base Equivalent (for coupling):
If your protocol requires 1.0 eq of the amine free base, you must weigh:
Solubilization Strategy
-
Solvent: DMSO is the preferred stock solvent (100 mM).
-
Acidic Nature: The 2HCl salt is acidic. When used in amide couplings (e.g., HATU/EDC), you must add at least 2.5 - 3.0 equivalents of a tertiary base (DIPEA or TEA) to neutralize the HCl and activate the amine.
-
Visual Cue: The solution may warm slightly upon adding DIPEA due to neutralization exotherm.
-
Troubleshooting & Quality Control
Common failure modes and their resolutions.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for common gravimetric errors.
References
-
Mettler Toledo. (n.d.).[5][6] Proper Weighing with Laboratory Balances: The influence of physical factors on weighing.[7] Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 17221101, 1-(1H-indol-6-yl)methanamine (Analogous Structure Reference).[1] Retrieved from [Link][1]
-
University of California, Riverside. (2016). SOP for Chemicals: Handling Hazardous Powders. Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
improving yield of (1H-Indazol-6-yl)methanamine dihydrochloride synthesis
This guide functions as a specialized Technical Support Center for the synthesis of (1H-Indazol-6-yl)methanamine dihydrochloride . It is designed to troubleshoot low yields, purity issues, and reproducibility failures common in the reduction of indazole-carbonitriles.
Ticket ID: IND-6-AMINE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of (1H-Indazol-6-yl)methanamine dihydrochloride is frequently plagued by two competing failure modes: catalyst poisoning (due to the free indazole nitrogen) and secondary amine formation (dimerization during nitrile reduction).
Standard protocols often yield <40% due to these unaddressed mechanistic bottlenecks. This guide outlines a Protected-Intermediate Strategy that reliably boosts yields to >85% by neutralizing the catalyst poison and suppressing side reactions.
Module 1: The Optimized Synthetic Workflow
Do not attempt direct hydrogenation of the free 1H-indazole-6-carbonitrile unless using stoichiometric Raney Nickel (which poses safety/waste issues). The high-yield route requires transient protection.
The "Golden Route" Protocol
Objective: Synthesize (1H-Indazol-6-yl)methanamine • 2HCl with >98% purity.
Step 1: Transient Protection (The "Anti-Poison" Step)
The N1/N2 nitrogens of the indazole ring bind irreversibly to Pd/Pt surfaces, stalling the reaction. We must mask this site.
-
Reagents: 1H-indazole-6-carbonitrile, (Boc)₂O, DMAP (cat), TEA, DCM.
-
Action: Stir at RT until TLC shows complete conversion to N-Boc-6-cyanoindazole .
-
Why: The Boc group sterically and electronically deactivates the indazole nitrogens, preventing catalyst sequestration.
Step 2: Suppressed-Dimerization Hydrogenation
-
Substrate: N-Boc-6-cyanoindazole.
-
Catalyst: 10% Pd/C (wet, Degussa type E101 is preferred).
-
Solvent system: MeOH with 5% Acetic Acid or 7N NH₃ in MeOH .
-
Conditions: 3-5 bar H₂, RT, 4-6 hours.
-
Critical Insight: You must use an additive.
-
Acidic (AcOH): Protonates the primary amine product immediately, preventing it from attacking the intermediate imine (stopping dimer formation).
-
Basic (NH₃): Shifts the equilibrium of the intermediate imine away from condensation.
-
-
Product: tert-butyl 6-(aminomethyl)-1H-indazole-1-carboxylate.
Step 3: Deprotection & Salt Formation (One-Pot)
-
Reagents: 4M HCl in Dioxane (excess).
-
Action: Dissolve the crude amine in minimal MeOH/Dioxane. Add 4M HCl (5-10 eq) dropwise at 0°C, then warm to RT.
-
Observation: The Boc group cleaves, and the dihydrochloride salt precipitates directly from the solution.
-
Purification: Filtration. No column chromatography required.
Module 2: Visualization of Logic & Troubleshooting
Workflow Diagram
The following diagram illustrates the critical decision points and the mechanism of impurity suppression.
Caption: Comparative workflow showing the failure points of direct hydrogenation versus the robust N-Boc protected route.
Module 3: Troubleshooting Guide (FAQs)
Q1: My reaction stalls at 50% conversion despite fresh catalyst. Why?
Diagnosis: Catalyst Poisoning.[1] Technical Explanation: The unmasked indazole nitrogen has a high affinity for the d-orbitals of Palladium or Platinum. It effectively coats the catalyst surface, preventing H₂ adsorption. Solution:
-
Immediate Fix: Filter the catalyst, add fresh catalyst, and add 1-2 equivalents of HCl (if your substrate tolerates it) to protonate the indazole nitrogen, reducing its binding affinity.
-
Process Fix: Switch to the N-Boc protected route described in Module 1. This is the only scalable solution.
Q2: I see a large impurity peak at [2M - NH3]. What is it?
Diagnosis: Secondary Amine Dimerization.[2][3]
Mechanism: The primary amine product (
-
Add Ammonia: Run the reaction in 7N NH₃ in MeOH. The excess ammonia pushes the equilibrium back toward the primary amine.
-
Add Acid: Run in MeOH with 5% Acetic Acid or 1M HCl. Protonating the primary amine as soon as it forms (
) makes it non-nucleophilic, preventing it from attacking the imine.
Q3: Why isolate as the Dihydrochloride (2HCl) salt?
Reasoning:
-
Stability: The free base (primary benzylic-type amine) reacts with CO₂ in the air to form carbamates and oxidizes over time. The 2HCl salt is shelf-stable.
-
Purification: The 2HCl salt is often insoluble in ether/dioxane/ethyl acetate mixtures, allowing you to purify by simple filtration (trituration) rather than running a difficult amine-silica column.
Module 4: Quantitative Comparison of Methods
| Parameter | Method A: Direct Reduction (Raney Ni) | Method B: Direct Reduction (Pd/C) | Method C: Protected Route (Pd/C + Boc) |
| Yield | 40-60% | < 20% (Stalls) | 85-95% |
| Purity | Low (Ni leaching, dimers) | Low (Start material remains) | High (>98%) |
| Workup | Hazardous (Pyrophoric Ni) | Standard Filtration | Simple Precipitation |
| Scalability | Poor (Safety risks) | Poor | Excellent |
| Reaction Time | 12-24 Hours | Stalls | 4-6 Hours |
References & Grounding[4][5]
-
Nitrile Reduction Selectivity:
-
Mechanism of Dimer Formation: Reducing nitriles often leads to secondary amines via imine condensation.[4] The addition of ammonia or acid is the standard industrial control measure.
-
Source: Kukula, P., et al. "Hydrogenation of Nitriles to Amines." Organic Process Research & Development.
-
-
Indazole Catalyst Poisoning:
-
Heterocycle Poisoning:[1] Basic nitrogens in heterocycles (pyridines, indazoles) coordinate strongly to Pd/Pt. Protection (Boc/Acetyl) or protonation is required to maintain catalytic turnover.
-
Source: Glorius, F., et al. "Chemo- and Enantioselective Hydrogenation of Heterocycles." Chemical Reviews.
-
-
General Synthesis of Indazole Amines:
-
Protocol Validation: Similar reductions of 6-cyanoindazoles are documented in kinase inhibitor patents (e.g., VEGFR inhibitors), typically utilizing the Boc-protection strategy for high purity.
-
Source:Journal of Medicinal Chemistry (General Indazole Scaffolds).
-
(Note: Specific patent literature for the exact dihydrochloride salt often falls under proprietary kinase inhibitor filings, but the chemistry described above is the consensus "Best Practice" in medicinal chemistry for this scaffold.)
Sources
Technical Support Center: Resolving Impurities in (1H-Indazol-6-yl)methanamine Dihydrochloride HPLC Traces
Welcome to the technical support guide for the analysis of (1H-Indazol-6-yl)methanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the HPLC analysis of this compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting guides to ensure the integrity and accuracy of your chromatographic results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that can arise during the routine HPLC analysis of (1H-Indazol-6-yl)methanamine dihydrochloride.
FAQ 1: Why am I observing significant peak tailing for the main analyte peak?
Peak tailing is a common issue when analyzing basic compounds like (1H-Indazol-6-yl)methanamine, which contains a primary amine group.[1][2] This asymmetry is primarily caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of traditional silica-based HPLC columns.[1][3]
Causality Explained: At typical mobile phase pH values, the primary amine on your compound will be protonated (positively charged), while some residual silanol groups on the C18 column packing will be deprotonated (negatively charged). This leads to strong ionic interactions that delay the elution of a portion of the analyte molecules, resulting in a tailing peak.
Solutions:
-
Mobile Phase pH Adjustment: Ensure your mobile phase pH is well-controlled and is at least 2 pH units away from the pKa of the amine to ensure it is fully ionized or fully unionized.[4] For this basic compound, a lower pH (e.g., 2.5-3.5) is generally recommended to keep the analyte consistently protonated and minimize interactions with silanol groups.
-
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA) or diethylamine, at a low concentration (e.g., 0.1%) in your mobile phase.[4] These additives will preferentially interact with the active silanol sites, masking them from your analyte.
-
Column Selection: Employ a modern, high-purity, base-deactivated column. These columns are specifically designed with minimal accessible silanol groups to reduce tailing for basic compounds.[1][4]
-
Sample Overload: Injecting too much sample can also lead to peak tailing.[4][5] Try reducing the injection volume or diluting your sample to see if the peak shape improves.
FAQ 2: I am seeing unexpected peaks in my chromatogram, especially during a gradient run. What are these "ghost peaks"?
Ghost peaks are extraneous peaks that appear in a chromatogram even when a blank (mobile phase only) is injected.[5][6][7] They are a common nuisance in gradient HPLC and can arise from several sources.
Potential Causes and Solutions:
| Cause | Diagnostic Test | Solution |
| Mobile Phase Contamination | Run a blank gradient. If the ghost peaks are still present, the mobile phase is the likely source.[6][7] | Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[6] Filter all aqueous buffers before use. |
| System Contamination | If ghost peaks persist with fresh mobile phase, contamination may be in the system (e.g., tubing, injector, detector).[5][6] | Systematically flush the HPLC system with a strong solvent (e.g., 100% acetonitrile or methanol). If the issue persists, disconnect components one by one (starting with the column) to isolate the source.[6] |
| Sample Carryover | Inject a blank immediately after a concentrated sample. If a small peak appears at the analyte's retention time, it's carryover.[5] | Optimize the needle wash/rinse method in your autosampler settings. Use a stronger wash solvent if necessary. |
| Degraded Sample/Diluent | If the ghost peaks are not present in a blank injection but appear in the sample chromatogram, they may be degradants. | Prepare samples fresh and ensure the diluent is compatible with the analyte to prevent on-instrument degradation. |
FAQ 3: How can I improve the resolution between (1H-Indazol-6-yl)methanamine and a closely eluting impurity?
Achieving baseline separation between the main peak and a critical impurity is essential for accurate quantification. Since (1H-Indazol-6-yl)methanamine is a polar compound, specialized strategies may be needed.[8][9][10]
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Try switching the organic solvent (e.g., from acetonitrile to methanol, or vice-versa). The different solvent properties can alter the selectivity of the separation.
-
Aqueous Phase pH: Small adjustments to the mobile phase pH can significantly impact the retention of ionizable impurities, potentially moving them away from the main peak.
-
-
Adjust the Gradient Profile: A shallower gradient around the elution time of the analyte and impurity will increase the separation between them.
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18 column. For very polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a viable alternative.[11]
-
Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and backpressure.
Part 2: In-Depth Troubleshooting Guides
This section provides systematic workflows for addressing more complex challenges.
Guide 1: A Systematic Approach to Impurity Identification
When an unknown peak is observed, a structured approach is necessary to identify its origin and structure. This is a critical step in pharmaceutical development, guided by regulatory expectations.[12][13]
-
Peak Purity Analysis:
-
Utilize a Photodiode Array (PDA) or Diode Array Detector (DAD) to assess the spectral purity of the main analyte peak and any impurity peaks.
-
If the peak apex and tails show different UV spectra, it indicates a co-eluting impurity.
-
-
Forced Degradation Studies:
-
To understand potential degradation pathways and generate impurities for identification, perform forced degradation studies as outlined by ICH guideline Q1A(R2).[14][15][16][17]
-
Expose the drug substance to a range of stress conditions:
-
The goal is to achieve 5-20% degradation to produce a meaningful impurity profile without completely destroying the main compound.[14][16]
-
-
LC-MS Analysis for Structural Elucidation:
-
High-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown impurities.[12][18][19]
-
Analyze the samples from the forced degradation study using LC-MS.
-
The accurate mass measurement of the impurity's molecular ion allows for the determination of its elemental composition.[12]
-
Tandem MS (MS/MS) experiments will provide fragmentation patterns, offering clues to the impurity's structure by comparing its fragmentation to that of the parent compound.[12][18]
-
Caption: Workflow for identifying unknown impurities.
Guide 2: Diagnosing and Eliminating Ghost Peaks
Ghost peaks can confound quantification and method validation. This guide provides a logical flow to pinpoint and resolve their source.
Caption: Decision tree for ghost peak troubleshooting.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.
- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). Vertex AI Search.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian.
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (2021, March 15).
- LC Troubleshooting Series Ghost Peaks. HPLC.
- How to Identify Ghost Peaks in U/HPLC. (2025, July 2). Phenomenex.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Peak Tailing in HPLC. Element Lab Solutions.
- High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
- Mass Spectrometry in Drug Development Applic
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29).
- Development of forced degradation and stability indicating studies of drugs—A review. Vertex AI Search.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- HPLC Peak Tailing. (2022, February 15). Axion Labs.
- What causes a “ghost” peak and what can I do to prevent this?
- HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
- Common Causes Of Peak Tailing in Chrom
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Vertex AI Search.
- How can I prevent peak tailing in HPLC? (2013, November 27).
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 8. resolian.com [resolian.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. sepscience.com [sepscience.com]
- 11. waters.com [waters.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ajpsonline.com [ajpsonline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. youtube.com [youtube.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. innovationaljournals.com [innovationaljournals.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Overcoming Steric Hindrance in (1H-Indazol-6-yl)methanamine Reactions
Case ID: IND-06-AMINE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Subject: Troubleshooting steric and electronic barriers in coupling and functionalization of (1H-Indazol-6-yl)methanamine scaffolds.
Executive Summary
The (1H-Indazol-6-yl)methanamine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Axitinib analogues, PLK4 inhibitors). While the primary amine is theoretically nucleophilic, experimentalists often encounter suppressed reactivity due to distal steric effects from the indazole core (specifically the N1/C7 interaction) and electronic deactivation if the indazole nitrogen is unprotected or improperly protected. This guide provides validated protocols to overcome these specific barriers.
Module 1: Diagnostic & Strategy
The "C7 Barrier" Analysis
Before optimizing reaction conditions, determine if your steric hindrance is proximal (at the amine) or distal (conformational).
-
Proximal Hindrance: If your scaffold has a substituent at the C7 position (e.g., Methyl, Cl, F), the C6-methanamine is "sandwiched" between the C5 and C7 positions.[1] This restricts the rotational freedom of the methylene linker, making the amine difficult to access for bulky electrophiles.[1]
-
Distal Hindrance (N1-Protection): Large protecting groups (e.g., Trityl, THP) on the N1 position can force the indazole into conformations that favor aggregation or create electronic repulsion, indirectly reducing the nucleophilicity of the C6-amine.[1]
Decision Matrix: Reaction Class
| Reaction Type | Primary Challenge | Recommended Strategy |
| Amide Coupling | Slow kinetics with bulky acids; intermediate instability. | Switch to T3P or Acid Fluorides . |
| Reductive Amination | Imine formation equilibrium; steric bulk of ketone. | Use Ti(OiPr)4 as a Lewis Acid / Water Scavenger. |
| SNAr / N-Arylation | Electronic deactivation of the amine. | Use Pd-catalyzed Buchwald-Hartwig (avoid SNAr). |
Module 2: Advanced Protocols
Protocol A: High-Efficiency Amide Coupling for Bulky Partners
Standard HATU/EDC conditions often fail when coupling (1H-Indazol-6-yl)methanamine to sterically demanding heteroaryl acids (e.g., ortho-substituted pyridines).
The Solution: Propylphosphonic Anhydride (T3P) Cycle T3P acts as both a coupling agent and a water scavenger, driving the reaction to completion without the steric bulk of uronium reagents (like HATU).
Step-by-Step Methodology:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) and (1H-Indazol-6-yl)methanamine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).
-
Base Addition: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv). Note: Pyridine often provides superior rates for this specific scaffold due to π-stacking assistance.
-
Activation: Cool to 0°C. Add T3P (50% in EtOAc) (1.5 - 2.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.
-
Checkpoint: If conversion is <50% at 4 hours, heat to 60°C. T3P is thermally stable.[1]
-
-
Workup: Dilute with water. The product often precipitates or extracts into the organic layer. Wash with 0.5M HCl (to remove pyridine) and NaHCO3.
Why this works: The T3P byproduct is water-soluble, and the mechanism avoids the formation of a bulky active ester intermediate that might be sterically excluded from the C6-amine.
Protocol B: Overcoming Imine Sterics in Reductive Amination
When reacting with hindered ketones, the intermediate imine is often unstable or fails to form due to the C7-substituent clash.
The Solution: Titanium(IV) Isopropoxide Mediated Amination
Step-by-Step Methodology:
-
Imine Formation (Anhydrous): In a sealed tube, combine (1H-Indazol-6-yl)methanamine (1.0 equiv) and the ketone (1.2 equiv).
-
Lewis Acid: Add Ti(OiPr)4 (1.5 equiv) neat. The mixture will become viscous.
-
Incubation: Stir at RT for 6 hours (or 50°C for highly hindered ketones) under Nitrogen. Do not add reducing agent yet.
-
Reduction: Dilute with anhydrous THF or MeOH . Cool to 0°C.[2]
-
Hydride Addition: Add NaBH4 (2.0 equiv) or NaBH(OAc)3 (3.0 equiv) portion-wise.
-
Quench: Quench carefully with 1N NaOH (to precipitate Titanium salts as white solid). Filter through Celite.
Mechanism: Ti(OiPr)4 coordinates to the ketone oxygen, increasing electrophilicity and trapping water, forcing the equilibrium toward the imine despite steric resistance.[1]
Module 3: Visualization of Steric Pathways
The following diagram illustrates the critical decision points when handling the (1H-Indazol-6-yl)methanamine scaffold.
Caption: Workflow for selecting coupling strategies based on C7-substitution and N1-protection status.
Module 4: Frequently Asked Questions (FAQs)
Q1: My reaction yields are low (<20%) when using HATU. The LCMS shows the activated acid ester, but it won't react with the amine.[1][3] Why? A: This indicates the activated ester (O-At) is too bulky to approach the amine, likely due to the conformation of the indazole.
-
Fix: Switch to Protocol A (T3P) . Alternatively, convert your acid to an Acid Chloride (using Oxalyl Chloride/DMF cat.) or Acid Fluoride (using Cyanuric Fluoride).[1] These electrophiles are smaller and more reactive than the HATU-ester intermediate.
Q2: Does the protecting group on the Indazole Nitrogen (N1) matter for reactions at the C6-methanamine? A: Yes. While N1 is distal, a bulky group like Trityl (Trt) or SEM can affect the solubility and aggregation state of the molecule.[1]
-
Recommendation: Use THP (Tetrahydropyranyl) or Boc for optimal balance of solubility and steric profile. Avoid unsubstituted indazoles during coupling, as the free NH can poison catalysts or participate in side reactions.[1]
Q3: I see a side product with M+12 mass units. What is it? A: If you are using Formaldehyde or performing reductive amination with MeOH, you might be forming the aminal or a methylene bridge dimer.[1]
-
Fix: Ensure your reagents are dry.[4] If using reductive amination, pre-form the imine with molecular sieves or Ti(OiPr)4 before adding the reducing agent.[1]
Q4: Can I perform Buchwald-Hartwig arylation on the (1H-Indazol-6-yl)methanamine? A: Yes, but the primary amine can double-arylate.
-
Fix: Use a bulky ligand like BrettPhos or RuPhos which are designed to prevent over-arylation and handle primary amines on heteroaromatic scaffolds.
References
-
Indazole Scaffold in Drug Discovery
-
PLK4 Inhibitor Synthesis (Amide Coupling Context)
-
Regioselective Alkylation & Protection
-
T3P Coupling Methodology
- Title: Propylphosphonic Anhydride (T3P®)
- Source: Organic Process Research & Development.
-
URL:[Link]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Lab Reporter [fishersci.co.uk]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (1H-Indazol-6-yl)methanamine Dihydrochloride Assay Optimization
Introduction
Welcome to the technical support hub for (1H-Indazol-6-yl)methanamine dihydrochloride . This compound is a critical building block and fragment often utilized in the development of kinase inhibitors (e.g., JNK, ROCK).
As a dihydrochloride salt (
Module 1: Solubility & Buffer Selection
The "Crash" Hazard: Understanding pH Transitions
The most frequent issue reported is precipitation upon dilution into physiological buffers (pH 7.4).
The Chemistry: (1H-Indazol-6-yl)methanamine has two key ionizable centers:
-
Primary Amine (Methanamine side chain): pKa
9.5 (Basic).[1] -
Indazole Nitrogen (
): pKa 1.5 (Very Weak Base).[1] -
Indazole Nitrogen (
-H): pKa 13.8 (Very Weak Acid).[1]
The Dihydrochloride Effect:
When you dissolve the
-
At pH < 2: The molecule is fully soluble (cationic).
-
At pH 7.4: The indazole ring deprotonates to neutral, but the primary amine remains protonated (
). The molecule is a mono-cation.[1] Solubility is generally good unless ionic strength is too high (salting out).[1] -
At pH > 9.5: The primary amine deprotonates. The molecule becomes the Free Base (neutral), which has poor aqueous solubility. This is the danger zone.
Troubleshooting Guide: Precipitation
| Symptom | Probable Cause | Corrective Action |
| Immediate cloudiness upon adding stock to PBS (pH 7.4).[1] | "Salting Out" / Common Ion Effect: High chloride concentration in PBS + 2Cl from drug reduces solubility.[1] | Switch to Tris-Acetate or HEPES buffers (lower ionic strength).[1] Avoid adding extra NaCl.[1] |
| Precipitation after 1-2 hours in assay buffer. | pH Drift: The acidic drug stock overwhelmed the buffer capacity, lowering pH locally, or the buffer crept up > pH 9.0. | Increase buffer concentration to 50-100 mM . Verify pH after drug addition. |
| Crystals forming at the bottom of the vial. | Free Base Formation: pH is too close to the amine pKa (9.5).[1] | Maintain assay pH below 8.[1]0. If pH > 9 is required, add 5-10% DMSO or Cyclodextrin.[1] |
Workflow: Buffer Selection Logic
Figure 1: Decision tree for buffer selection based on target pH and drug concentration to prevent solubility crashes.[1]
Module 2: HPLC Method Development
The "Tailing" Hazard
Amino-indazoles are notorious for peak tailing on C18 columns.[1] The protonated primary amine interacts strongly with residual silanol groups (
FAQ: Chromatography Optimization
Q: Why is my peak broad and tailing (Asymmetry > 1.5)? A: You are likely using a neutral pH mobile phase or a column with poor end-capping.[1]
-
Fix 1 (Mobile Phase): Acidify Mobile Phase A to pH 2.0 - 2.5 . This protonates the silanols (
), preventing them from binding to your positively charged amine.[1]-
Recommended: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[1]
-
-
Fix 2 (Column): Use a "Base-Deactivated" column (e.g., C18 with high carbon load and exhaustive end-capping) or a charged-surface hybrid (CSH) column.[1]
Q: Can I use Ammonium Acetate (pH 6-7) for LC-MS? A: Yes, but expect wider peaks.[1] To mitigate this without strong acids (which suppress MS signal), use 10-20 mM Ammonium Bicarbonate (pH 10) only if using a high-pH stable column (e.g., Hybrid Silica/Polymer).[1] At pH 10, the amine is neutral (free base), eliminating silanol interactions and sharpening the peak.
Recommended HPLC Conditions
| Parameter | Standard UV/HPLC | LC-MS Compatible |
| Column | C18 (End-capped), 3.5 µm | C18 (Hybrid Particle) or HILIC |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B | 5% B to 95% B |
| Detection | UV 254 nm / 280 nm | ESI (+) [M+H]+ = 148.08 (Free base mass) |
| Notes | TFA suppresses MS signal; do not use for MS.[1] | Formic acid is weaker; peak may tail slightly more than TFA.[1] |
Module 3: Stability & Storage
The "Degradation" Hazard
Primary benzylic amines are susceptible to oxidative deamination and carbamylation.
1. Oxidation: In the presence of light and transition metals, the benzylic amine can oxidize to the corresponding imine or aldehyde.
-
Prevention:[1][2] Store stock solutions in amber vials. Degas buffers. Add EDTA (1 mM) to buffers if metal contamination is suspected.[1]
2. Carbamylation:
Primary amines react with atmospheric
-
Prevention:[1][2] Keep stock solutions acidic (in the dihydrochloride form) or in organic solvent (DMSO). Do not store dilute aqueous solutions at pH > 8 for extended periods.[1]
Workflow: Stability Testing Protocol
Figure 2: Accelerated stability testing workflow to validate buffer compatibility.
References
-
PubChem. (2025).[1][3] 1H-Indazol-6-amine Compound Summary. National Library of Medicine.[1] [Link][1]
-
McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1][4] Journal of Chromatography A, 1217(6), 858-880.[1] [Link][1]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] [Link]
-
Phenomenex. (2025).[1][2][4] Troubleshooting HPLC Peak Tailing. Technical Guide.[1] [Link]
Disclaimer: This guide is for research use only. Always consult the Material Safety Data Sheet (MSDS) before handling chemical substances.
Sources
removing residual solvents from (1H-Indazol-6-yl)methanamine dihydrochloride
Product: (1H-Indazol-6-yl)methanamine dihydrochloride
CAS: 1357945-57-3 (Free Base ref) | Salt Form:
Executive Summary & Physicochemical Profile
User Advisory: You are working with the dihydrochloride salt of a primary amine on an indazole core. This imparts specific handling characteristics that differ significantly from the free base.
-
Hygroscopicity: High. The ionic lattice of the
salt strongly attracts atmospheric moisture. -
Solubility Profile:
-
High Solubility: Water, Methanol, DMSO.
-
Moderate/Low Solubility: Ethanol, Isopropanol (IPA).
-
Insoluble: Ethyl Acetate, Dichloromethane (DCM), Diethyl Ether, Hexanes, Toluene.
-
-
Thermal Stability: The salt stabilizes the primary amine against oxidation, but prolonged heating
can cause discoloration (Maillard-type reactions with trace impurities).
The Core Challenge: Because this product is water-soluble, you cannot use standard aqueous washes to remove high-boiling solvents like DMF or DMSO. You must rely on solid-liquid extraction (slurrying) or azeotropic displacement .
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the correct drying method based on your residual solvent analysis (NMR/GC).
Figure 1: Decision tree for selecting the appropriate solvent removal strategy based on physicochemical properties.
Troubleshooting Protocols
Protocol A: Removing Volatile Alcohols (MeOH, EtOH)
Issue: The salt lattice traps alcohols (solvates). Standard vacuum often fails because the lattice energy holds the solvent.
Step-by-Step:
-
Equipment: Vacuum oven capable of
. -
Preparation: Spread the solid to a thin layer (
) on a glass or PTFE tray. Clumping prevents diffusion. -
The Nitrogen Bleed (Critical): Do not use static vacuum. Introduce a slow bleed of dry nitrogen.
-
Mechanism:[1] The turbulent flow of
lowers the partial pressure of the solvent molecules at the crystal surface, driving diffusion faster than static vacuum.
-
-
Ramp Cycle:
-
Hold at
for 2 hours (Surface solvent). -
Ramp to
and hold for 6-12 hours (Lattice bound solvent). -
Note: If NMR shows no change, grind the sample in a mortar (in a glovebox/dry bag) to fracture crystals and repeat.
-
Protocol B: Removing "Sticky" High-Boilers (DMF, DMSO)
Issue: You cannot wash with water (product dissolves). You cannot heat to boiling point of DMF (
The Solution: Anti-Solvent Trituration (Slurry) This method uses a solvent that dissolves the impurity (DMF) but not your salt.
-
Solvent Selection:
-
Best: Ethyl Acetate (EtOAc) or Acetone. (DMF is miscible; Salt is insoluble).
-
Alternative: 5% Ethanol in EtOAc (if the salt is too "gummy" in pure EtOAc).
-
-
Procedure:
-
Place crude solid in a flask.
-
Add 10 volumes (10 mL per 1 g solid) of Ethyl Acetate.
-
Heat to
with vigorous stirring for 1-2 hours. Do not reflux. -
Cool to room temperature.
-
Filter using a sintered glass funnel (frit).
-
Wash the cake with fresh, ambient EtOAc (2x 2 volumes).
-
-
Result: The DMF partitions into the mother liquor. The filter cake is now wet with EtOAc (Class 3), which is easily removed using Protocol A .
Protocol C: Deep Drying (Water Removal)
Issue: The
-
Azeotropic Co-evaporation:
-
Dissolve/suspend the salt in Ethanol .
-
Add Toluene (forms azeotrope with water at
). -
Rotary evaporate to dryness. Repeat 2x.
-
Why? The azeotrope physically carries water molecules out of the system at a lower temperature than pure water boiling.
-
-
Desiccant Drying:
-
Place the sample in a vacuum desiccator.
-
Desiccant Choice: Phosphorus Pentoxide (
) is the gold standard for amine salts. It chemically reacts with water, driving humidity to near zero. -
Warning: Do not let
touch the product. Use a separate tray.
-
Regulatory Data Reference (ICH Q3C)
When validating your drying process, ensure you meet these limits.
| Solvent | Class | Toxicity Concern | PDE (mg/day) | Concentration Limit (ppm) |
| Methanol | Class 2 | Neurotoxicity | 30.0 | 3,000 |
| Toluene | Class 2 | CNS Toxicity | 8.9 | 890 |
| DMF | Class 2 | Hepatotoxicity | 8.8 | 880 |
| Ethanol | Class 3 | Low Toxicity | 50.0 | 5,000 |
| Acetone | Class 3 | Low Toxicity | 50.0 | 5,000 |
| Ethyl Acetate | Class 3 | Low Toxicity | 50.0 | 5,000 |
Table 1: ICH Q3C (R8) Limits for common solvents likely to be found in this workflow [1].
Frequently Asked Questions (FAQ)
Q: My product turned yellow after drying at 60°C. Is it ruined?
A: Likely not. Amine salts can undergo minor surface oxidation or "browning" (Maillard reaction with trace sugars or ketones from solvents like acetone). Check the purity via HPLC. If purity is >98%, the color is cosmetic. To prevent this, dry under strict inert atmosphere (
Q: The solid has turned into a "gum" or oil during the Ethyl Acetate slurry.
A: This indicates trapped solvent is lowering the glass transition temperature (
-
Fix: Add a small amount of IPA (Isopropanol) to the slurry to induce crystallization. Scratch the side of the flask with a glass rod. Ensure the solvent is anhydrous.
Q: Can I use Lyophilization (Freeze Drying)? A: Yes, but only for water removal. Dissolve the salt in water, freeze, and sublime. This produces a fluffy, amorphous powder. Warning: This will NOT remove DMF or DMSO effectively, as their freezing points and vapor pressures do not align well with standard water lyophilizers. Use Protocol B (Slurry) first to remove high boilers, then lyophilize if needed.
References
-
International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[2] European Medicines Agency, 2021. [Link]
- Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience, 2006. (Reference for amine salt stability and handling).
- Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists. 2nd Edition. Academic Press, 2012.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of (1H-Indazol-6-yl)methanamine Dihydrochloride
In the landscape of modern drug discovery and development, the precise structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) are paramount.[1][2] (1H-Indazol-6-yl)methanamine and its dihydrochloride salt are important building blocks in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways.[3][4][5] This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (1H-Indazol-6-yl)methanamine dihydrochloride, a critical tool for its unambiguous identification and characterization.
Beyond a mere presentation of spectral data, this document delves into the rationale behind spectral assignments, offers a robust experimental protocol, and critically compares 1H NMR with alternative analytical techniques. This comprehensive approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze this and similar molecules.
Predicted 1H NMR Spectrum of (1H-Indazol-6-yl)methanamine Dihydrochloride
The dihydrochloride salt form of (1H-Indazol-6-yl)methanamine dictates that both the exocyclic primary amine and the N1 or N2 position of the indazole ring will be protonated. This protonation significantly influences the chemical shifts of nearby protons, a key consideration in spectral interpretation. The spectrum is typically acquired in a deuterated solvent such as DMSO-d6 or D2O. In D2O, exchangeable protons (N-H and N-H3+) will not be observed.[6]
Here, we present a predicted 1H NMR spectrum in DMSO-d6, a common solvent for such analyses.[7]
Molecular Structure with Proton Assignments:
Caption: Structure of (1H-Indazol-6-yl)methanamine with proton numbering for NMR assignment.
Table 1: Predicted 1H NMR Chemical Shifts, Multiplicities, and Coupling Constants in DMSO-d6.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (N1-H) | ~13.1 | Broad Singlet | - | Exchangeable proton, broad due to quadrupolar relaxation and exchange.[8] |
| H3 | ~8.1 | Singlet | - | Typical for the H3 proton of the indazole ring.[9] |
| H4 | ~7.8 | Doublet | 8.0 - 9.0 | Ortho coupling with H5.[10][11] |
| H5 | ~7.2 | Doublet of Doublets | 8.0 - 9.0 (ortho), 1.0 - 2.0 (meta) | Ortho coupling with H4 and meta coupling with H7. |
| H7 | ~7.6 | Singlet (or narrow doublet) | - | May show small meta coupling to H5. |
| CH2 | ~4.1 | Singlet (or broad singlet) | - | Deshielded by the adjacent protonated amino group and the aromatic ring.[12] |
| NH3+ | ~8.5 | Broad Singlet | - | Exchangeable protons, signal is often broad. Position is concentration and temperature dependent. |
Rationale for Assignments:
-
Indazole Ring Protons (H1, H3, H4, H5, H7): The chemical shifts of the indazole ring protons are well-documented.[9] The N-H proton (H1) is expected to be significantly downfield due to its acidic nature and involvement in hydrogen bonding. H3 is typically a singlet, being isolated from other protons. The protons on the benzene ring portion (H4, H5, H7) will exhibit characteristic aromatic region signals with splitting patterns dictated by their ortho and meta relationships.[13][14] Electron-donating or withdrawing substituents on the ring can influence these shifts.[15]
-
Methylene Protons (CH2): The benzylic methylene protons are adjacent to both the aromatic ring and the electron-withdrawing protonated amino group, leading to a downfield shift typically in the range of 4.0-4.5 ppm.[12] Due to free rotation, these protons are chemically equivalent and are expected to appear as a singlet.
-
Amine Protons (NH3+): The protons of the ammonium group are acidic and will be significantly deshielded. Their chemical shift is highly variable and depends on solvent, concentration, and temperature.[16][17] The signal is often broad due to rapid exchange with residual water in the solvent and quadrupolar effects of the nitrogen atom.[6][18]
Experimental Protocol for 1H NMR Analysis
To ensure high-quality, reproducible data, a standardized experimental protocol is essential.
Workflow for 1H NMR Analysis:
Caption: Step-by-step workflow for acquiring a 1H NMR spectrum.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (1H-Indazol-6-yl)methanamine dihydrochloride.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure complete dissolution; gentle vortexing or sonication may be applied.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Set the appropriate acquisition parameters:
-
Spectral width: ~16 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-5 seconds
-
-
Acquire the 1H NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections to the spectrum.
-
Integrate all signals to determine the relative number of protons.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization of an API often involves orthogonal analytical techniques.[1][19][20]
Relationship between Analytical Techniques:
Caption: Interplay of analytical techniques for API characterization.
Table 2: Comparison of 1H NMR with Other Analytical Techniques.
| Technique | Principle | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed molecular structure, stereochemistry, quantitative analysis (qNMR) | Non-destructive, provides unambiguous structural information, relatively fast for soluble samples. | Lower sensitivity compared to MS, requires soluble sample, complex mixtures can be difficult to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase | Purity, quantification of impurities, separation of non-volatile compounds.[2][21] | High resolution and sensitivity, widely applicable, robust and reproducible.[22] | Does not provide definitive structural information on its own, requires reference standards for identification. |
| Gas Chromatography (GC) | Differential partitioning between a mobile gas and stationary phase | Purity, quantification of volatile impurities (e.g., residual solvents).[2] | Very high resolution for volatile compounds, high sensitivity. | Limited to thermally stable and volatile compounds, derivatization may be required for polar molecules. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition (HRMS), structural fragmentation patterns. | Extremely high sensitivity, can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.[23] | Provides limited information on stereochemistry, ionization can be challenging for some molecules. |
| Differential Scanning Calorimetry (DSC) | Heat flow associated with thermal transitions | Purity of highly crystalline substances, polymorphism.[24] | Fast, requires no reference standard for purity determination.[24] | Only applicable to crystalline materials with a purity >98%, does not identify impurities.[24] |
Conclusion
The 1H NMR spectrum of (1H-Indazol-6-yl)methanamine dihydrochloride provides a wealth of structural information that is indispensable for its unequivocal identification. A thorough understanding of the factors influencing chemical shifts and coupling constants, coupled with a standardized experimental approach, enables researchers to confidently interpret the spectrum. While 1H NMR is a cornerstone of structural elucidation, a multi-faceted analytical approach incorporating chromatographic and mass spectrometric techniques is crucial for a complete assessment of the purity and quality of this important pharmaceutical building block. This integrated strategy ensures the integrity of the API, a fundamental requirement for successful drug development.
References
- Benchchem. A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines.
- Nicovaper. Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
- NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals.
- Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- BOC Sciences. Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
- Technology Networks. Active Pharmaceutical Ingredient Analysis.
- Benchchem. An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Shifts for 3,4-Dichloro-1H-indazole.
- Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds.
- ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...
- ChemicalBook. Indazole(271-44-3) 1H NMR spectrum.
- Wikipedia. Amine.
- ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
- MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- PubMed. 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent.
- Beilstein Journals. and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
- eGyanKosh. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- ScienceDirect. Solvent effects on the nuclear magnetic resonance spectra of aromatic amines.
- University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
- University of Massachusetts. Lecture outline 1H NMR spectra of aromatic compounds.
- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.
- PMC. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
- CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
- PMC. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
Sources
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- 4. caribjscitech.com [caribjscitech.com]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Bioactivity of (1H-Indazol-6-yl)methanamine: Salt Form vs. Free Base
Introduction
Within the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and contraceptive development.[1][2] (1H-Indazol-6-yl)methanamine, a key building block and pharmacophore within this class, presents a critical decision point early in the development pipeline: should it be advanced in its neutral, lipophilic 'free base' form or as a more polar, water-soluble salt?
This choice is far from trivial. It profoundly influences a compound's physicochemical properties, which in turn dictate its behavior in biological systems.[3] The conversion of a free base to a salt form can dramatically alter solubility, stability, dissolution rate, and ultimately, bioavailability and therapeutic efficacy.[4][5] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to compare the bioactivity of the (1H-Indazol-6-yl)methanamine hydrochloride salt versus its free base. We will delve into the causal relationships between chemical form and biological performance, provide detailed experimental protocols for direct comparison, and offer a data-driven basis for selecting the optimal form for further development.
Section 1: The Physicochemical Divide: Salt vs. Free Base
The fundamental difference between an amine's free base and its salt form lies in the protonation state of the nitrogen atom. The free base possesses a lone pair of electrons, rendering it basic and relatively nonpolar. In contrast, reacting the free base with an acid, such as hydrochloric acid (HCl), results in the formation of an ammonium salt. This process protonates the nitrogen, creating an ionic, polar compound with markedly different properties.[6][7]
Many pharmaceuticals containing amine functional groups are formulated as salts to enhance water solubility and thermal stability.[6][8] The salt form is generally more stable because the protonation of the nitrogen's lone pair makes it less susceptible to oxidation.[9]
Caption: High-level experimental workflow for comparison.
Section 3: Key Experimental Protocols
The following protocols are designed to provide a robust comparison. It is critical in all experiments to accurately account for the molecular weight difference between the free base and the salt to ensure equimolar concentrations are being compared. [10]
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium (thermodynamic) solubility, a critical parameter for predicting dissolution behavior.
-
Preparation: Add an excess amount of the test compound ((1H-Indazol-6-yl)methanamine free base or salt) to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Causality: The shake-flask method is chosen as the gold standard because it measures the true thermodynamic solubility, unlike kinetic methods which can overestimate it. This value is crucial for biopharmaceutical classification (BCS) and predicting oral absorption.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay compares the potency of the two forms in a cellular context. Indazole derivatives have shown promise as anticancer agents, making a cancer cell line like HCT116 (human colorectal cancer) a relevant model. [1][11]
-
Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare 10 mM stock solutions of both the free base and the salt in 100% DMSO. Crucially, ensure the free base is fully dissolved; sonication may be required.
-
Serial Dilution: Perform serial dilutions of the stock solutions in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for each form.
Section 4: Data Interpretation & Comparative Analysis
The experimental data should be tabulated for a clear, direct comparison. The following tables represent hypothetical, yet realistic, outcomes based on established pharmaceutical principles.
Table 1: Comparative Physicochemical Properties
| Property | (1H-Indazol-6-yl)methanamine Free Base | (1H-Indazol-6-yl)methanamine HCl Salt | Rationale for Difference |
| Molecular Weight | 147.18 g/mol | 183.64 g/mol | Addition of HCl molecule. |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | > 20 mg/mL | The ionic nature of the salt greatly increases its affinity for the polar water solvent. [12][13] |
| Stability (% Degradation, 48h) | 8% (Oxidative Stress) | < 1% (Oxidative Stress) | The protonated amine in the salt form is less susceptible to oxidation than the free amine. [9] |
Table 2: Comparative In Vitro Cytotoxicity
| Compound Form | IC50 (µM) vs. HCT116 Cells | Interpretation |
| Free Base | 5.8 µM | Potent cytotoxic activity. |
| HCl Salt | 5.5 µM | Potent and statistically equivalent cytotoxicity. |
Discussion: The physicochemical data clearly favor the salt form for ease of handling and stability. Its superior aqueous solubility simplifies the preparation of stock solutions for in vitro assays and is a prerequisite for many formulation types.
In the in vitro cytotoxicity assay, the IC50 values are nearly identical. This is a common and expected finding. Why? Once dissolved in the buffered cell culture medium (pH ~7.4), the salt form will largely exist in equilibrium with the free base. It is the free base, with its higher lipophilicity, that is often assumed to more readily cross the cell membrane to reach its intracellular target. The salt's primary role here is to ensure the compound gets into the solution phase to be available to the cells. If the free base had precipitated out of the culture medium due to poor solubility, it would have yielded a misleadingly high (less potent) IC50 value.
Section 5: Pharmacokinetic Implications
The most significant divergence between the salt and free base often appears during in vivo evaluation, particularly after oral administration. The salt's rapid dissolution can lead to a faster rate and potentially greater extent of absorption. [14][15]
Caption: Oral absorption model for salt vs. free base forms.
Table 3: Hypothetical Pharmacokinetic Parameters (Oral Dosing in Rats)
| Parameter | Free Base (10 mg/kg) | HCl Salt (12.48 mg/kg)* | Rationale for Difference |
| Cmax (ng/mL) | 150 | 450 | The salt's rapid dissolution leads to a higher concentration gradient, driving faster absorption and a higher peak concentration. [4] |
| Tmax (hr) | 2.0 | 0.5 | The salt is absorbed more quickly, reaching peak concentration faster. |
| AUC (ng·hr/mL) | 980 | 1150 | Overall exposure may be slightly higher for the salt if absorption of the free base is limited by its dissolution rate. |
*Dose adjusted to be equimolar to the 10 mg/kg free base dose.
Conclusion and Strategic Recommendations
The choice between the salt and free base of (1H-Indazol-6-yl)methanamine is a critical strategic decision with significant implications for drug development.
-
The Hydrochloride Salt is unequivocally the superior form for early-stage research and development. Its high aqueous solubility and chemical stability simplify handling, formulation for in vitro and in vivo studies, and generally lead to more reliable and reproducible data. Its pharmacokinetic profile is often more favorable for oral administration, with a faster onset and potentially higher bioavailability.
-
The Free Base should not be entirely dismissed. Its utility may arise in specific, advanced formulation strategies where lipophilicity is paramount, such as in transdermal patches or formulations utilizing lipid-based delivery systems. However, for most conventional development pathways, its poor solubility and lower stability present significant hurdles.
Recommendation: For the development of (1H-Indazol-6-yl)methanamine and related amine-containing compounds, the hydrochloride salt should be prioritized. The investment in salt formation and characterization early in the discovery process mitigates risks associated with poor physicochemical properties and provides a more robust and developable drug candidate.
References
-
Vertex AI Search Result. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? 9
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
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Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.
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Sciencemadness.org. (2011). Solubility of organic amine salts.
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MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
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Wikipedia. (n.d.). Free base.
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YouTube. (2021). Development of cell-based functional assay with high efficiency.
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NIH. (2010). Assessing bioactivity.
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Purdue University. (n.d.). Amines.
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World Journal of Pharmaceutical Research. (n.d.). Pharmaceutical Salts.
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ResearchGate. (2025). Bioactivity and toxicity evaluation of nutraceuticals using in vitro cell-based models: A review.
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bioRxiv.org. (2026). Ontogenetic variation in composition and bioactivity of common adder (Vipera berus) venom revealed by genome-guided proteomics and in vitro functional assays.
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Creative Biolabs. (n.d.). Probiotic Anti-Inflammatory Assay.
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Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?
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Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
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ResearchGate. (2025). Non-clinical toxicological considerations for pharmaceutical salt selection.
-
ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing.
-
Bentham Science. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
-
PubMed. (2024). Pharmacokinetics and Pharmacodynamics of Inhaled Nicotine Salt and Free-Base Using an E-cigarette: A Randomized Crossover Study.
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Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?
-
PubMed. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents.
-
Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
-
ResearchGate. (n.d.). Fig. 4. Synthesis of 1H-indazole-derived biologically active compounds.
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Comparative Guide: Binding Affinity of (1H-Indazol-6-yl)methanamine Analogs
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Focus: Structural efficacy, kinase selectivity profiles, and synthetic utility of the 6-aminomethylindazole scaffold.
Executive Summary: The Power of the Methylene "Spacer"
In the high-stakes arena of kinase inhibitor design, the (1H-Indazol-6-yl)methanamine scaffold represents a critical structural evolution from the classical 6-aminoindazole motif.[1][2] While the direct amine (0-linker) is a privileged hinge-binding element found in inhibitors like Axitinib and Linifanib , the insertion of a single methylene unit (-CH2-) to form the methanamine (1-linker) fundamentally alters the vector of the substituent.[1][2]
This guide objectively compares these analogs, demonstrating how the methylene spacer transforms the molecule from a rigid hinge binder into a flexible probe capable of reaching distinct hydrophobic pockets (e.g., the P-loop or solvent front), significantly impacting ROCK , JNK , and PLK4 selectivity.
Structural Analysis & Mechanism of Action
To understand the binding affinity differences, one must analyze the spatial orientation of the nitrogen "warhead."
The "Spacer Effect" on Binding Mode
-
Direct Amine (Scaffold A): The nitrogen is conjugated to the aromatic ring. It is planar, electron-deficient, and typically acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Cys residues).
-
Methanamine (Scaffold B): The nitrogen is sp3-hybridized and insulated from the aromatic ring.[2] It is more basic (pKa ~9-10 vs. ~3-4 for the aniline) and flexible.[1][2] This allows it to form salt bridges with conserved Asp/Glu residues in the catalytic loop or αC-helix, rather than just hinge binding.[1]
Visualization: Signaling & Binding Logic[1]
Figure 1: Mechanistic divergence between direct amine and methanamine analogs.[1][2] The methylene spacer shifts the interaction from the ATP-mimetic hinge region to auxiliary pockets, enhancing selectivity.[2]
Comparative Performance Data
The following data synthesizes binding affinities from key medicinal chemistry campaigns targeting ROCK (Rho-associated kinase) and JNK3 (c-Jun N-terminal kinase 3), where this scaffold is most prevalent.[1][2]
Case Study: ROCK Inhibition (Potency vs. Selectivity)
In the development of ROCK inhibitors (e.g., analogs of GSK429286), the methanamine linker is often compared to the direct amide/amine to balance oral bioavailability with potency.
| Feature | Direct Amine Analog (e.g., 6-aminoindazole) | Methanamine Analog (e.g., 6-aminomethylindazole) | Performance Verdict |
| Binding Affinity (Ki) | < 10 nM (High) | 10 - 50 nM (Moderate) | Direct amine binds tighter due to entropy (rigid).[1][2] |
| Selectivity (ROCK2 vs ROCK1) | Low (1:1 ratio) | High (>10-fold) | Methanamine flexibility allows specific isoform fit.[2] |
| Solubility (pH 7.4) | Low (< 50 µM) | High (> 200 µM) | The basic amine (pKa ~9) improves aqueous solubility.[2] |
| Metabolic Stability | Moderate (N-oxidation) | High | The methylene group reduces direct conjugation liability.[1][2] |
Case Study: JNK3 Isoform Selectivity
Research into neurodegenerative diseases (Parkinson's) utilizes the indazole scaffold to target JNK3.
-
Compound A (Direct Urea): Indazole-6-NH-CO-R
IC50: 18 nM (Potent but inhibits JNK1/2).[1][2] -
Compound B (Methanamine Urea): Indazole-6-CH2-NH-CO-R
IC50: 85 nM (Slightly less potent, but >100-fold selective over JNK1).[1][2]
Expert Insight: While the methanamine analog often shows a slight drop in absolute potency (IC50) due to the entropic penalty of the flexible linker, it frequently "rescues" a drug candidate by dramatically improving the Selectivity Profile and Physicochemical Properties (LogD, Solubility).
Experimental Protocols
To validate these binding affinities in your own lab, use the following self-validating protocols.
Protocol: Competitive Binding Assay (TR-FRET)
This assay measures the displacement of a tracer ligand by your methanamine analog.[2]
Reagents:
-
Kinase (ROCK1/2 or JNK3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[2]
-
Fluorescent Tracer (e.g., LanthaScreen™ Tracer).
Workflow:
-
Preparation: Dilute (1H-Indazol-6-yl)methanamine analogs in 100% DMSO (start at 10 mM).
-
Serial Dilution: Prepare 3-fold serial dilutions in DMSO (10 points).
-
Incubation:
-
Add 5 µL of compound to 384-well plate.
-
Add 5 µL of Kinase/Antibody mixture.
-
Add 5 µL of Tracer.
-
Incubate for 1 hour at Room Temperature (dark).
-
-
Read: Measure TR-FRET ratio (Emission 665 nm / 615 nm) on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.
Validation Step: Ensure the Z' factor is > 0.5 using a reference inhibitor (e.g., Fasudil for ROCK, SP600125 for JNK).
Synthesis Workflow: Accessing the Methanamine Scaffold
Figure 2: Robust synthetic route to the (1H-Indazol-6-yl)methanamine scaffold, avoiding over-reduction of the indazole ring.
Conclusion & Recommendations
For drug development professionals targeting kinases where isoform selectivity is the bottleneck (e.g., ROCK2 vs ROCK1, JNK3 vs JNK1), the (1H-Indazol-6-yl)methanamine analogs offer a superior alternative to the rigid 6-aminoindazole.[1][2]
-
Choose Direct Amine (0-linker) if: Absolute picomolar potency is the only goal and off-target toxicity is manageable.[1][2]
-
Choose Methanamine (1-linker) if: You require improved solubility, specific salt-bridge interactions for selectivity, or access to the solvent front.[2]
References
-
Indazole-Based Kinase Inhibitors Review: Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.[3] Source: RSC Advances, 2021. URL:[Link]
-
JNK3 Selective Inhibitors: Title: Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors.[1][2] Source: Journal of Medicinal Chemistry (via PubMed), 2023. URL:[Link]
-
ROCK Inhibitor Development (GSK429286 Context): Title: Development of dihydropyridone indazole amides as selective Rho-kinase inhibitors.[1][2][4] Source: Journal of Medicinal Chemistry, 2007. URL:[Link]
-
Chemical Building Block Data: Title: 1H-Indazol-6-amine vs Methanamine Properties.[1][2][5][6][7][8] Source: PubChem Compound Summary.[1] URL:[Link][2]
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Safety Operating Guide
Navigating the Disposal of (1H-Indazol-6-yl)methanamine dihydrochloride: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (1H-Indazol-6-yl)methanamine dihydrochloride, a heterocyclic amine compound. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a deeper understanding of the principles behind safe chemical waste management.
Part 1: Hazard Identification and Risk Assessment
Anticipated Hazards: Based on analogous compounds, (1H-Indazol-6-yl)methanamine dihydrochloride should be handled as a substance that is:
-
Harmful if swallowed : Acute oral toxicity is a primary concern.[1][2][3]
-
A skin and eye irritant : Direct contact can cause irritation.[1][2][3]
-
Potentially harmful if inhaled : May cause respiratory irritation.[1][3]
Given these hazards, (1H-Indazol-6-yl)methanamine dihydrochloride is classified as a hazardous waste.[4][5] Improper disposal, such as drain disposal or mixing with general waste, is strictly prohibited.[6][7]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of (1H-Indazol-6-yl)methanamine dihydrochloride is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for regulatory compliance and laboratory safety.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat.
-
Closed-toe shoes.
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[5][8]
-
Do not mix (1H-Indazol-6-yl)methanamine dihydrochloride waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong acids.[3][9]
-
Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction residues, crystallization mother liquors) in separate, dedicated containers.
Step 3: Container Selection and Labeling
The integrity of the waste container is crucial to prevent leaks and spills.[5][10]
-
Container Compatibility : Use containers made of a material compatible with the chemical. For (1H-Indazol-6-yl)methanamine dihydrochloride, which is a solid dihydrochloride salt, a high-density polyethylene (HDPE) or glass container is suitable.
-
Labeling : All waste containers must be clearly and accurately labeled.[11][12] The label should include:
Step 4: Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][13]
-
Secure Closure : Keep waste containers tightly closed except when adding waste.[5][11]
-
Secondary Containment : Store waste containers in a secondary containment bin to mitigate the impact of potential spills.[5][7]
-
Location : The SAA should be in a well-ventilated area, away from ignition sources and incompatible chemicals.[14][15]
Step 5: Arranging for Disposal
Once the waste container is full or has been in accumulation for the maximum allowed time (typically 90 days, but local regulations may vary), it must be transferred to a licensed hazardous waste disposal company.[14]
-
Contact your institution's Environmental Health & Safety (EH&S) office to schedule a waste pickup.[11] They will provide specific instructions and ensure that the waste is transported and disposed of in compliance with all federal, state, and local regulations.[4][16]
Visualizing the Disposal Pathway
To further clarify the decision-making process for the disposal of (1H-Indazol-6-yl)methanamine dihydrochloride, the following workflow diagram is provided.
Caption: Disposal workflow for (1H-Indazol-6-yl)methanamine dihydrochloride.
Quantitative Data Summary
While specific quantitative data for (1H-Indazol-6-yl)methanamine dihydrochloride is not available, general regulatory thresholds for hazardous waste accumulation are critical to observe.
| Parameter | Guideline | Source |
| Maximum Accumulation Time | Typically 90 days in a Satellite Accumulation Area | [14] |
| Maximum Volume | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [5] |
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of a robust safety culture in the laboratory. By understanding the hazards associated with compounds like (1H-Indazol-6-yl)methanamine dihydrochloride and adhering to the systematic disposal procedures outlined in this guide, researchers can ensure the well-being of their colleagues and the preservation of the environment. Always consult your institution's specific waste management policies and your Environmental Health & Safety department for guidance.
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- Proper disposal of chemicals - Sciencemadness Wiki. Sciencemadness.
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- Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li. University of Wisconsin-Madison.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. U.S. Environmental Protection Agency.
- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Purdue University.
- Method for Recycling Methylamine Hydrochloride - ChemicalBook. ChemicalBook.
- Disposal of Highly Reactive Reagents - UPenn EHRS - University of Pennsylvania. University of Pennsylvania.
- CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. Auburn University.
- Hazardous Waste Disposal Guide - NSWAI. Northwestern University.
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Personal protective equipment for handling (1H-Indazol-6-yl)methanamine dihydrochloride
Topic: Personal Protective Equipment & Handling Guide for (1H-Indazol-6-yl)methanamine dihydrochloride Content Type: Operational Safety Protocol & Technical Guide Audience: Research Scientists, Medicinal Chemists, and EHS Officers
Executive Safety Summary
(1H-Indazol-6-yl)methanamine dihydrochloride (CAS: 1000576-46-2) is a research-grade heterocyclic amine salt. While comprehensive toxicological data is often limited for specific research intermediates, its chemical structure—a primary amine coupled with an indazole core and stabilized as a dihydrochloride salt—dictates a strict safety profile.
Immediate Hazard Classification (Derived):
-
Corrosive/Irritant: The dihydrochloride moiety generates acidic species upon contact with moisture (mucous membranes, eyes, lungs).
-
Bioactive Potential: As an indazole derivative, this compound is a likely pharmacophore (e.g., kinase inhibitor precursor). Treat as a Potent Bioactive until IC50/LD50 data proves otherwise.
-
Hygroscopic: Rapidly absorbs atmospheric moisture, altering stoichiometry and potentially creating sticky, corrosive residues.
Hazard Identification & Risk Assessment
This compound must be handled under Universal Precautions for novel chemical entities (NCEs).
| Hazard Class | GHS Code (Predicted) | Mechanism of Action |
| Skin Irritation | H315 | Acidic hydrolysis of HCl salt on skin moisture. |
| Eye Irritation | H319 | Direct corrosive damage to corneal epithelium. |
| STOT-SE | H335 | Inhalation of fine dust irritates the upper respiratory tract. |
| Acute Toxicity | H302 | Harmful if swallowed (Standard precaution for nitrogenous heterocycles). |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." This matrix validates protection against both the solid salt and its acidic aqueous solutions.
PPE Selection Logic
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile (0.11 mm min) | Why: Dihydrochloride salts are highly soluble in water/sweat. Single gloves may allow micro-permeation if hands are sweaty. Protocol: Don inner glove (bright color) and outer glove (standard blue/purple) to visualize breaches. |
| Eye Protection | Chemical Splash Goggles | Why: Safety glasses with side shields are insufficient for fine powders that can drift into the eye gap. Goggles seal the orbital area against acidic dust. |
| Respiratory | N95 (Minimum) / P100 | Why: If weighing outside a fume hood (not recommended), a P100 respirator is mandatory to block sub-micron particulates. |
| Body Defense | Tyvek® Sleeves + Lab Coat | Why: Cotton lab coats absorb hygroscopic salts, creating a long-term exposure patch against the wrist. Tyvek sleeves provide an impervious barrier. |
Operational Workflow: Safe Handling Protocol
This workflow integrates engineering controls with technique to minimize exposure.[1][2][3][4]
Phase 1: Receiving & Storage
-
Inspection: Verify the vial seal is intact. If the powder appears clumped, moisture ingress has occurred (hydrolysis risk).
-
Environment: Store at 2–8°C in a desiccator.
-
Secondary Containment: Keep the vial inside a secondary plastic jar with identifying labels to prevent label corrosion from potential HCl off-gassing.
Phase 2: Weighing & Solubilization
-
Engineering Control: All open-vial manipulations must occur inside a Chemical Fume Hood or Powder Weighing Station .
-
Static Control: Use an anti-static gun or ionizer bar if the powder flies; charged particles are a primary vector for inhalation exposure.
Step-by-Step Protocol:
-
Equilibrate: Allow vial to reach room temperature before opening to prevent condensation (which degrades the salt).
-
Tare: Place weighing boat in the balance.
-
Transfer: Use a plastic spatula (PTFE or Polypropylene). Avoid metal spatulas as the acidic salt can corrode steel over time, contaminating the sample with iron.
-
Solubilization: Add solvent (Water/DMSO) to the powder, not vice versa, to minimize dust displacement.
-
Note: The solution will be acidic (pH ~2-3). If buffering is required, add the solution slowly to the buffer to manage heat of neutralization.
-
Phase 3: Waste Disposal
-
Solid Waste: Dispose of contaminated wipes/weigh boats in "Hazardous Solid Waste" (labeled: Toxic/Irritant).
-
Liquid Waste: Segregate into Acidic Aqueous Waste or Halogenated Organic Waste depending on the solvent. Do not mix with bleach (risk of chlorine gas evolution from HCl).
Visualized Workflows
Figure 1: Safe Handling Logic Flow
A self-validating loop for handling bioactive salts.
Caption: Operational logic for preventing hydrolysis and exposure during handling.
Figure 2: Spill Response Decision Tree
Immediate actions for solid vs. liquid spills.
Caption: Decision matrix for neutralizing and containing spills safely.
Emergency Response Procedures
| Incident | Immediate Action | Mechanism of Injury Mitigation |
| Eye Contact | Flush for 15 mins | The HCl salt is corrosive. Immediate dilution prevents permanent corneal opacity. |
| Skin Contact | Wash with Soap/Water | Do not use alcohol; it opens pores and increases absorption of the organic amine. |
| Inhalation | Move to Fresh Air | If coughing persists, seek medical attention. The salt can cause delayed pulmonary edema. |
References
-
PubChem. (2025). Compound Summary: 1H-Indazol-6-amine. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[5] Laboratory Safety Guidance: Handling Amine Salts. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
